2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOUUZVEXCPGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468016 | |
| Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446880-81-5 | |
| Record name | 2-Bromo-4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446880-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of the heterocyclic compound 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. The proposed pathway is constructed from established synthetic transformations and is designed to be a robust and reproducible method for laboratory-scale preparation. The synthesis is strategically divided into three core stages: construction of the pyrazole precursor, preparation of the pyridine-boronic ester, and the final palladium-catalyzed cross-coupling.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a convergent approach. The key disconnection is the C4-C4' bond between the pyridine and pyrazole rings, which is efficiently formed via a Suzuki cross-coupling reaction. This strategy necessitates the prior synthesis of two key intermediates: 4-bromo-3-(pyridin-2-yl)-1H-pyrazole and 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Caption: The overall three-stage synthetic workflow for the target compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and expected yields for each step of the synthesis.
| Step | Product | Starting Materials | Key Reagents / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1.1 | (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | 2-Acetylpyridine | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Neat | 120 | 4 | >95 (crude) |
| 1.2 | 3-(Pyridin-2-yl)-1H-pyrazole | (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | Reflux | 6 | 80–90 |
| 1.3 | 4-Bromo-3-(pyridin-2-yl)-1H-pyrazole | 3-(Pyridin-2-yl)-1H-pyrazole | N-Bromosuccinimide (NBS) | Chloroform | 0 to RT | 12 | 75–85 |
| 2.1 | 2-Bromo-4-(...)-dioxaborolan-2-yl)pyridine | 2,4-Dibromopyridine, Bis(pinacolato)diboron | PdCl₂(dppf), KOAc | 1,4-Dioxane | 80 | 12 | 60–70 |
| 3.1 | Final Product | 4-Bromo-3-(pyridin-2-yl)-1H-pyrazole, Pyridine-boronic ester | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 90 | 24 | 60–85 |
Detailed Experimental Protocols
Stage 1: Synthesis of 4-Bromo-3-(pyridin-2-yl)-1H-pyrazole
Step 1.1: Synthesis of (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
-
Procedure: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated to 120 °C and stirred for 4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the excess volatile reagents are removed under reduced pressure to yield the crude enaminone as a dark oil, which is used directly in the subsequent step without further purification.
Step 1.2: Synthesis of 3-(Pyridin-2-yl)-1H-pyrazole
-
Procedure: The crude enaminone from the previous step is dissolved in absolute ethanol (approx. 0.5 M). To this solution, hydrazine hydrate (1.2 eq) is added dropwise. The reaction mixture is then heated to reflux and maintained for 6 hours. After cooling to ambient temperature, the solvent is evaporated in vacuo. The resulting residue is purified by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford 3-(pyridin-2-yl)-1H-pyrazole as a solid.
Step 1.3: Synthesis of 4-Bromo-3-(pyridin-2-yl)-1H-pyrazole
-
Procedure: 3-(Pyridin-2-yl)-1H-pyrazole (1.0 eq) is dissolved in chloroform (CHCl₃) and the solution is cooled to 0 °C in an ice bath. N-Bromosuccinimide (NBS) (1.05 eq) is added in small portions over 15 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is then allowed to warm to room temperature and is stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, eluent: gradient of ethyl acetate in hexanes) to yield 4-bromo-3-(pyridin-2-yl)-1H-pyrazole.
Stage 2: Synthesis of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Procedure: To an oven-dried Schlenk flask are added 2,4-dibromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc) (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq). The flask is evacuated and backfilled with nitrogen three times. Anhydrous 1,4-dioxane is added, and the mixture is stirred at 80 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, eluent: gradient of ethyl acetate in hexanes) to give the desired pyridine-boronic ester.
Stage 3: Suzuki Coupling for this compound
-
Procedure: In a Schlenk tube, 4-bromo-3-(pyridin-2-yl)-1H-pyrazole (1.0 eq), 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), and sodium carbonate (2.0 eq) are combined. A 4:1 mixture of 1,4-dioxane and water is added, and the solution is sparged with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) is then added, and the tube is sealed. The reaction mixture is heated to 90 °C and stirred vigorously for 24 hours.[1] Upon cooling, the mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the final product, this compound.
Logical Relationships Diagram
The logical progression from commercially available starting materials to the final, complex heterocyclic product is outlined below. This diagram highlights the key bond-forming events and the role of each intermediate.
Caption: Logical flow from starting materials to the final product via key intermediates.
References
An In-Depth Technical Guide to 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available information on 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. A comprehensive search of scientific literature and chemical databases has revealed limited specific experimental data for this compound. Much of the information presented herein is based on predictions and data from structurally related compounds.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 446880-81-5 | Chemical Supplier Catalogs[1][2][3] |
| Molecular Formula | C₁₃H₉BrN₄ | Angene International Limited[4] |
| Molecular Weight | 301.15 g/mol | Online Retailer[5] |
| Predicted Density | 1.550 ± 0.06 g/cm³ | Not Specified |
| Predicted Boiling Point | 457.4 ± 45.0 °C | Not Specified |
Note: The density and boiling point are predicted values and have not been experimentally verified. Further experimental analysis is required to determine key parameters such as melting point, aqueous and organic solvent solubility, pKa, and logP, which are crucial for drug development and formulation.
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not currently described in the scientific literature. However, the synthesis of related pyrazolo[3,4-b]pyridine and substituted pyridine compounds is well-documented. These methods can serve as a foundation for the development of a synthetic route for the title compound.
A plausible synthetic approach could involve a multi-step process, likely beginning with the construction of the pyrazole and pyridine ring systems followed by their coupling and subsequent bromination. Key reactions in such a synthesis could include:
-
Pyrazole Ring Formation: Condensation reactions between a hydrazine derivative and a 1,3-dicarbonyl compound are a common method for pyrazole synthesis.
-
Pyridine Ring Construction: Various methods, such as the Hantzsch pyridine synthesis or modifications thereof, can be employed.
-
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for joining heterocyclic rings.
-
Bromination: Electrophilic aromatic substitution would be the likely method for introducing the bromine atom onto the pyridine ring.
The following diagram illustrates a generalized workflow for the potential synthesis and characterization of novel heterocyclic compounds like this compound.
Potential Biological Activity and Signaling Pathways
Specific biological activity for this compound has not been reported. However, the pyrazole and pyridine moieties are common scaffolds in medicinal chemistry, and compounds containing these rings have been investigated for a wide range of therapeutic applications.
Notably, pyrazolopyridine derivatives have been explored as potent kinase inhibitors .[6] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The general structure of this compound suggests it could potentially interact with the ATP-binding site of various kinases.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor.
Given the prevalence of pyridine and pyrazole motifs in anticancer agents, it is plausible that this compound could exhibit antiproliferative activity. For instance, pyridine-bridged analogues of combretastatin-A4 have been synthesized and evaluated as anticancer agents.[7]
Future Research Directions
The lack of comprehensive data on this compound highlights a significant opportunity for further research. The following experimental workflows are recommended to fully characterize this compound:
-
Chemical Synthesis and Characterization: Development and optimization of a robust synthetic route, followed by full structural elucidation using NMR, mass spectrometry, and potentially X-ray crystallography.
-
Physicochemical Profiling: Experimental determination of melting point, solubility in various solvents, pKa, and logP to inform its suitability for biological assays and potential as a drug candidate.
-
Biological Screening: A broad-based biological screening campaign is warranted. This should include assays for kinase inhibition against a panel of cancer-relevant kinases, as well as general cytotoxicity assays against various cancer cell lines.
-
Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the specific molecular target and signaling pathway(s) involved will be crucial.
The following diagram outlines a proposed experimental workflow for the biological evaluation of this compound.
Conclusion
This compound is a novel chemical entity with limited available data. Its structural motifs suggest potential as a biologically active compound, particularly in the area of oncology as a kinase inhibitor. Significant experimental work is required to synthesize, characterize, and evaluate its physicochemical and biological properties to determine its potential as a lead compound for drug discovery and development. This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this and related compounds.
References
- 1. 2-BROMO-4-(3-PYRIDIN-2-YL-1H-PYRAZOL-4-YL)-PYRIDINE (CAS/ID No. 446880-81-5) | Reagentia [reagentia.eu]
- 2. 2-BROMO-4-(3-PYRIDIN-2-YL-1H-PYRAZOL-4-YL)-PYRIDINE (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. 2-BROMO-4-(3-PYRIDIN-2-YL-1H-PYRAZOL-4-YL)-PYRIDINE (1 x 1 g) | Reagentia [reagentia.eu]
- 4. 2-bromo-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)-pyridine|CAS 446880-81-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. This compound, 98%,价格-幺米Lab实验室 [ymilab.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: An In-Depth Guide to Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
Disclaimer: Extensive searches for the compound "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" (CAS number 446880-81-5) did not yield any specific scientific literature containing in-depth technical data regarding its synthesis, biological activity, or experimental protocols. The information available is limited to catalogue listings from chemical suppliers. Therefore, this technical guide focuses on a closely related and well-documented class of compounds, the pyrazolo[3,4-b]pyridine derivatives , to provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological evaluation, and mechanism of action as potent kinase inhibitors in oncology.
Introduction to Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] This core is a key component in the design of various therapeutic agents, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar, heteroaromatic nature of the pyrazolo[3,4-b]pyridine ring system allows it to interact with the ATP-binding site of various kinases, making it an attractive scaffold for the development of targeted cancer therapies.[1][2]
This guide will focus on a specific series of pyrazolo[3,4-b]pyridine derivatives that have been synthesized and evaluated as potent anti-leukemic agents, with a particular emphasis on their role as Topoisomerase IIα inhibitors.[1]
Chemical Synthesis
The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through a multi-step process. A common and effective method involves a one-pot, three-component reaction.[1] The general synthetic route is outlined below.
General Synthetic Protocol
The synthesis of the target pyrazolo[3,4-b]pyridine compounds involves the condensation of a 3-substituted-1-phenyl-1H-pyrazol-5-amine with a 3-oxo-3-arylpropanenitrile and an appropriate aldehyde.[1]
Experimental Protocol:
-
Preparation of 3-substituted-1-phenyl-1H-pyrazol-5-amines: These intermediates are synthesized by the condensation of a substituted 3-oxopropanenitrile with phenylhydrazine in refluxing absolute ethanol.[1]
-
One-pot three-component reaction: An equimolar mixture of the 3-substituted-1-phenyl-1H-pyrazol-5-amine, the appropriate 3-oxo-3-arylpropanenitrile, and the desired aldehyde is refluxed in absolute ethanol for 12 hours.[1]
-
Purification: The resulting solid product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.
The following diagram illustrates the general workflow for the synthesis of these derivatives.
Biological Activity and Quantitative Data
A series of pyrazolo[3,4-b]pyridine derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The data for a selection of these compounds is summarized in the table below.
| Compound ID | Modification | Cell Line | GI50 (µM)[1] |
| 8b | 4-Chlorophenyl at C4 | K562 (Leukemia) | 2.50 |
| 8c | 4-Methoxyphenyl at C4 | K562 (Leukemia) | 0.72 |
| 8f | 3,4,5-Trimethoxyphenyl at C4 | K562 (Leukemia) | 3.25 |
| 10b | 4-Chlorophenyl at C4, Indole at C3 | K562 (Leukemia) | 5.52 |
| 10c | 4-Methoxyphenyl at C4, Indole at C3 | K562 (Leukemia) | 6.52 |
| 10f | 3,4,5-Trimethoxyphenyl at C4, Indole at C3 | K562 (Leukemia) | 4.35 |
GI50: The concentration of the compound that causes 50% growth inhibition.
The structure-activity relationship (SAR) studies indicate that the nature of the substituent at the C4 position of the pyridine ring significantly influences the cytotoxic activity. For instance, the presence of a 4-methoxyphenyl group (compound 8c ) leads to a marked increase in potency against the K562 leukemia cell line.[1]
Mechanism of Action: Topoisomerase IIα Inhibition and Apoptosis Induction
Further mechanistic studies on the most potent compounds, such as 8c , have revealed that they exert their anticancer effects through the inhibition of Topoisomerase IIα (TOPOIIα) and the subsequent induction of apoptosis.[1]
Experimental Protocol for TOPOIIα Inhibition Assay:
-
Enzyme and Substrate: Recombinant human Topoisomerase IIα and supercoiled plasmid DNA (e.g., pBR322) are used.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP and the test compound at various concentrations. Etoposide is often used as a positive control.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of DNA relaxation (conversion of supercoiled to relaxed DNA) indicates TOPOIIα inhibition.
The inhibition of TOPOIIα by these compounds leads to DNA damage, which in turn triggers a cascade of events culminating in programmed cell death (apoptosis). This process involves the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[1]
The proposed signaling pathway for the induction of apoptosis by pyrazolo[3,4-b]pyridine derivatives is depicted below.
Conclusion
While specific data on this compound remains elusive in the public domain, the broader class of pyrazolo[3,4-b]pyridine derivatives represents a highly promising scaffold for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent and selective activity against key cancer targets like Topoisomerase IIα, makes them a focal point for ongoing research in oncology drug discovery. The data presented in this guide, based on a representative series of these compounds, underscores the therapeutic potential of the pyrazolo[3,4-b]pyridine core and provides a valuable resource for researchers in this field. Further exploration and optimization of this scaffold are warranted to develop clinically viable drug candidates.
References
Technical Guide: Spectroscopic and Synthetic Profile of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the spectral characteristics and a plausible synthetic route for the novel heterocyclic compound, 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine (CAS 446880-81-5). Due to the absence of publicly available experimental data, this guide is constructed based on established synthetic methodologies and predictive models derived from spectral data of analogous structures. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Proposed Synthesis
A feasible synthetic pathway for this compound involves a Suzuki-Miyaura cross-coupling reaction. This widely utilized method forges a carbon-carbon bond between a boronic acid (or its ester) and a halide. In this proposed synthesis, the key step would be the coupling of a 4-borylated pyrazole derivative with 2,4-dibromopyridine, followed by a subsequent Suzuki coupling with 2-pyridylboronic acid, or a similar sequence of coupling reactions.
A plausible two-step synthetic workflow is outlined below:
Caption: Proposed single-step Suzuki coupling for the synthesis of the target compound.
Predicted Spectral Data
The following spectral data are predicted based on the chemical structure of this compound and known spectral data of its constituent moieties (pyridine, pyrazole, and bromopyridine).
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | br s | 1H | Pyrazole N-H |
| ~8.65 | d | 1H | Pyridine-H (α to N) |
| ~8.40 | d | 1H | 2-Bromopyridine-H (α to N) |
| ~8.20 | s | 1H | Pyrazole-H |
| ~7.80 | td | 1H | Pyridine-H (γ to N) |
| ~7.70 | d | 1H | Pyridine-H (α' to N) |
| ~7.55 | s | 1H | 2-Bromopyridine-H (adjacent to Br) |
| ~7.30 | ddd | 1H | Pyridine-H (β to N) |
| ~7.20 | dd | 1H | 2-Bromopyridine-H (adjacent to pyrazole) |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | Pyridine C (α to N) |
| ~149.0 | Pyridine C (α' to N) |
| ~142.0 | 2-Bromopyridine C-Br |
| ~138.0 | Pyrazole C (adjacent to pyridine) |
| ~137.0 | Pyridine C (γ to N) |
| ~130.0 | Pyrazole C-H |
| ~128.0 | 2-Bromopyridine C-H |
| ~125.0 | 2-Bromopyridine C-H |
| ~123.0 | Pyridine C-H (β to N) |
| ~121.0 | Pyridine C-H (β' to N) |
| ~120.0 | 2-Bromopyridine C (adjacent to pyrazole) |
| ~118.0 | Pyrazole C (adjacent to 2-bromopyridine) |
Predicted High-Resolution Mass Spectrum (HRMS) Data (ESI+)
| m/z (calculated) | Formula | Ion |
| 301.0014 | C₁₃H₉BrN₄ | [M+H]⁺ |
| 323.9833 | C₁₃H₈BrN₄Na | [M+Na]⁺ |
Predicted Fragmentation Pathway
A plausible fragmentation pathway for this compound under electron ionization is depicted below. The initial loss of bromine is a common fragmentation pattern for brominated aromatic compounds.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600-1580 | Strong | C=C and C=N stretching (pyridine rings) |
| ~1550-1530 | Medium | Pyrazole ring stretching |
| ~1470-1430 | Strong | Aromatic ring skeletal vibrations |
| ~1100-1000 | Medium | C-H in-plane bending |
| ~800-750 | Strong | C-H out-of-plane bending |
| ~700-650 | Medium | C-Br stretch |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral analysis of the target compound. Actual conditions may require optimization.
-
To a reaction vessel, add 2,4-dibromopyridine (1.0 eq), 3-(pyridin-2-yl)-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) for accurate mass determination or electron ionization (EI) for fragmentation analysis.
-
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Disclaimer: The spectral data and synthetic protocols presented in this document are predictive and intended for informational purposes. Experimental validation is required for confirmation.
The Expanding Therapeutic Potential of Pyridine-Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyridine and pyrazole rings has given rise to a versatile scaffold with significant potential across a spectrum of therapeutic areas. These heterocyclic compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support ongoing drug discovery and development efforts.
Anticancer Activity: A Multi-Targeted Approach
Pyridine-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][3]
Several pyridine-pyrazole compounds have demonstrated potent inhibitory effects on cancer cell lines, including those of the breast, colon, liver, and lung.[1][2] For instance, certain derivatives have shown significant activity against cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG2 (liver).[2] The anticancer efficacy is often attributed to the inhibition of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are pivotal in tumor progression.[2][3] Some derivatives have also been found to induce apoptosis in cancer cells through DNA intercalation and the generation of reactive oxygen species.[4]
Quantitative Anticancer Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [2] |
| PC-3 (Prostate) | 124.40 | [2] | |
| HL60 (Promyelocytic Leukemia) | 6.81 | [2] | |
| SNB19 (Astrocytoma) | 60.44 | [2] | |
| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast) | 0.25 | [3] |
| Indole-pyrazole derivative 33 | CDK2 | 0.074 | [3] |
| Indole-pyrazole derivative 34 | CDK2 | 0.095 | [3] |
| Pyrazolo[4,3-f]quinoline derivative 48 | HCT116 | 1.7 | [3] |
| HeLa | 3.6 | [3] | |
| Pyrazolone-pyrazole derivative 27 | MCF-7 | 16.50 | [3] |
| VEGFR-2 | 0.828 | [3] | |
| Triphenylamine-linked pyridone 4b | MDA-MB-231 (Breast) | 0.0103 | [5] |
| Triphenylamine-linked pyridone 4e | MDA-MB-231 (Breast) | 0.0147 | [5] |
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyridine-pyrazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[2]
Kinase Inhibition Assay (e.g., VEGFR-2):
-
Assay Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Setup: The kinase (e.g., VEGFR-2), a substrate (e.g., a synthetic peptide), and ATP are incubated in a reaction buffer in the presence of varying concentrations of the pyridine-pyrazole derivative.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[3]
Visualizing Anticancer Mechanisms
Caption: Diverse anticancer mechanisms of pyridine-pyrazole derivatives.
Anti-inflammatory Activity: Targeting Key Mediators
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyridine-pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[6][7] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever, while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]
The anti-inflammatory effects of these derivatives have been evaluated using both in vitro and in vivo models.[9] In vitro assays often measure the inhibition of COX-1 and COX-2 enzymes, while in vivo studies, such as the carrageenan-induced paw edema model in rats, assess the reduction in inflammation.[7]
Quantitative Anti-inflammatory Data
| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [7] |
| COX-1 Inhibition | IC50 = 4.5 µM | [7] | |
| Pyrazole-thiazole hybrid | COX-2 Inhibition | IC50 = 0.03 µM | [7] |
| 5-LOX Inhibition | IC50 = 0.12 µM | [7] | |
| Compound 12 | COX-2 Expression (2-ΔΔct) | 25.8 | [9] |
| Compound 13 | COX-2 Expression (2-ΔΔct) | 10.1 | [9] |
| Compound 11 | COX-2 Expression (2-ΔΔct) | 2.9 | [9] |
| Compound 6 | COX-2 Expression (2-ΔΔct) | 6.6 | [9] |
Experimental Protocols: Anti-inflammatory Activity Assessment
In Vitro COX Inhibition Assay:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a reaction buffer.
-
Compound Incubation: The pyridine-pyrazole derivatives are pre-incubated with the enzyme for a short period.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[7]
In Vivo Carrageenan-Induced Paw Edema in Rats:
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% in saline) is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[7]
Visualizing the Anti-inflammatory Pathway
Caption: Selective COX-2 inhibition by pyridine-pyrazole derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pyridine-pyrazole derivatives have shown promising antibacterial and antifungal activities against a range of pathogenic microorganisms.[10] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[11][12]
The mechanism of antimicrobial action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[12][13] Some derivatives have also been reported to disrupt the bacterial cell membrane integrity.
Quantitative Antimicrobial Data
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 2g | Vancomycin-resistant Enterococcus (VRE) | 8 | [11] |
| Compound 2j | Vancomycin-resistant Enterococcus (VRE) | 8 | [11] |
| Imidazo-pyridine substituted pyrazole 18 | Various Gram-positive and Gram-negative bacteria | <1 | [12] |
| Thiazolo-pyrazole derivative 17 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [12] |
| Pyrazole-thiazole hybrid 10 | Various bacteria | 1.9 - 3.9 | [12] |
Experimental Protocols: Antimicrobial Activity Assessment
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilutions: The pyridine-pyrazole derivatives are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Visualizing the Antimicrobial Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Other Notable Biological Activities
Beyond the major therapeutic areas, pyridine-pyrazole derivatives have shown potential in treating a variety of other conditions. Structure-activity relationship studies have identified compounds with activity as positive allosteric modulators of the muscarinic acetylcholine receptor M4, which is a target for neurological disorders like schizophrenia.[14][15] Additionally, some derivatives have been investigated as inhibitors of carbonic anhydrase and as activators of AMP-activated protein kinase (AMPK), indicating their potential in metabolic disorders.[16][17]
Conclusion
The pyridine-pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with diverse biological activities. The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has yielded a wealth of quantitative data and a deeper understanding of their mechanisms of action. This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data, experimental protocols, and mechanistic insights to drive the design and development of the next generation of pyridine-pyrazole-based drugs. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Kinase Inhibitory Potential of Novel Bipyridyl and Biaryl Pyrazole Scaffolds
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] This has made them one of the most intensively pursued classes of drug targets.[1] Within the vast landscape of medicinal chemistry, the pyrazole scaffold has emerged as a "privileged" structure, forming the core of numerous potent and selective kinase inhibitors.[2][3][4] Pyrazole-based compounds, particularly those featuring biaryl or pyrazolopyridine motifs, are effective as purine bioisosteres, enabling them to occupy the ATP-binding pocket of kinases and interact with the critical hinge region.[4][5]
This technical guide provides an in-depth analysis of the kinase inhibitory potential of novel bipyridyl and biaryl pyrazole derivatives. It consolidates quantitative data on their inhibitory activity, details common experimental protocols for their synthesis and evaluation, and visualizes key structure-activity relationships (SAR), signaling pathways, and experimental workflows. The focus is on providing a comprehensive resource for professionals engaged in the discovery and development of next-generation kinase inhibitors.
Core Scaffold Analysis: Biaryl-1H-Pyrazoles as LRRK2 Inhibitors
A significant advancement in this area is the development of biaryl-1H-pyrazoles as potent and selective inhibitors of the Leucine-Rich Repeat Kinase 2 (LRRK2), particularly the hyperactive G2019S mutant (GS-LRRK2) implicated in Parkinson's disease.[6]
Rationale for Scaffold Design
The design of this novel structural class was hypothesized by truncating a known indazole pharmacophore to a 1H-pyrazole core.[6] This modification aimed to preserve essential hinge-binding interactions while reducing molecular weight and accessing new chemical space to achieve selectivity for GS-LRRK2.[6] The initial design incorporated a hydrogen bond acceptor (HBA) motif, informed by structural models suggesting a key interaction with a lysine residue at the active site boundary.[6]
Structure-Activity Relationships (SAR)
A data-driven approach to modify the biaryl-1H-pyrazole scaffold at three key positions (R¹, R², and R³) revealed critical structure-activity relationships that guided the optimization of potency and selectivity.
Caption: Structure-Activity Relationship (SAR) logic for biaryl-1H-pyrazole LRRK2 inhibitors.
Quantitative Inhibitory Data
The systematic modification of the scaffold led to the identification of several potent GS-LRRK2 inhibitors, with some demonstrating significant selectivity over the wild-type (WT) enzyme.
Table 1: Inhibitory Potency of Selected Biaryl-1H-Pyrazoles against LRRK2 Kinases
| Compound | R¹ | R² Substituent | R³ Substituent | GS-LRRK2 IC₅₀ (nM)[6] | WT-LRRK2 IC₅₀ (nM)[6] | Fold Selectivity (WT/GS)[6] |
|---|---|---|---|---|---|---|
| 7 | H | 3-pyridyl | Phenylsulfonamide | 130 | >1000 | >7.7 |
| 16 | H | 2-methyl-3-pyridyl | Phenylsulfonamide | 40 | 730 | 18 |
| 17 | Me | 2-methyl-3-pyridyl | Phenylsulfonamide | 40 | 730 | 18 |
| 19 | Me | 4-morpholino-3-pyridyl | Phenylsulfonamide | 9 | 3500 | 389 |
| 30 | Me | 3-pyridyl | 2-F-phenylsulfonamide | 14 | 270 | 19 |
| 37 | Me | 3-pyridyl | 2-cyclopropyl-phenylsulfonamide | 14 | 330 | 24 |
Further screening confirmed the high selectivity of lead compounds against a broad panel of kinases.
Table 2: Kinome Selectivity Profile of Lead Compounds
| Compound | Concentration | Number of Kinases Screened | Kinases Inhibited >80%[6] |
|---|---|---|---|
| 37 | 0.1 µM | 485 | 6 |
| 41 | 0.1 µM | 485 | 6 |
LRRK2 Signaling Pathway and Point of Inhibition
LRRK2 is a complex, multi-domain protein that participates in several cellular processes. Its hyperactivation due to the G2019S mutation is a key pathogenic event. Biaryl pyrazoles act by directly inhibiting the kinase activity of LRRK2, thereby blocking its downstream signaling.
Caption: Simplified LRRK2 signaling pathway and the point of therapeutic inhibition.
Core Scaffold Analysis: Pyrazolopyridines as Multi-Kinase Inhibitors
The pyrazolopyridine scaffold, also known as azaindazole, represents another privileged heterocyclic core in kinase inhibitor design.[5] Its various isomers can be derivatized to target a wide range of kinases by effectively mimicking the purine core of ATP.[5]
The 1H-Pyrazolo[3,4-b]pyridine Scaffold for TBK1 Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), a noncanonical IKK family member involved in innate immunity and tumorigenesis.[7]
Table 3: Inhibitory Potency of TBK1 Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| BX795 (Reference) | TBK1 | 7.1[7] |
| MRT67307 (Reference) | TBK1 | 19 - 28.7[7] |
| Compound 15y (Novel Derivative) | TBK1 | Potent (inhibition >50% at 1 µM)[7] |
The development of these compounds often involves structure-guided design based on the co-crystal structures of reference inhibitors like BX795 with the target kinase.[7]
Experimental Protocols
The discovery and validation of novel bipyridyl and biaryl pyrazole kinase inhibitors rely on standardized synthetic and biological evaluation workflows.
General Synthesis Workflow
The synthesis of these scaffolds frequently employs modern cross-coupling reactions, such as the Suzuki coupling, to construct the core biaryl structure, followed by cyclization to form the pyrazole ring.
Caption: Generalized workflow for the synthesis of biaryl pyrazole kinase inhibitors.
A typical synthetic route for bicyclic pyrazoles involves the cyclization of a starting compound, followed by the construction of the pyrazole ring using hydrazine.[8] For 1H-pyrazolo[3,4-b]pyridine derivatives, a common approach involves a Suzuki coupling reaction with an appropriate arylboronic acid, followed by deprotection steps.[7]
Kinase Inhibition Assay Workflow
The inhibitory activity of synthesized compounds is quantified using various in vitro assay platforms. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
Protocol: Generic ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare buffers, kinase, substrate (peptide or protein), and ATP at desired concentrations. Serially dilute the test compounds (e.g., bipyridyl pyrazoles) in DMSO.
-
Kinase Reaction: In a multi-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: High-level workflow for a typical in vitro kinase inhibition assay (e.g., ADP-Glo).
Other frequently used platforms include radiometric assays, Z′-LYTE, Adapta kinase activity assays, and LanthaScreen Eu Kinase Binding Assays.[7][9]
Cellular Activity Evaluation
To confirm that in vitro activity translates to a cellular context, compounds are evaluated in various cell-based assays.
-
Antiproliferative Assays: The MTT assay is used to measure the effect of a compound on the metabolic activity and growth of cancer cell lines.[10]
-
Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) can be used to verify that a compound binds to and stabilizes its intended kinase target within intact cells.[4]
-
Phosphorylation Analysis: Western blotting can be used to measure the phosphorylation level of a kinase's known downstream substrate, providing a direct readout of target inhibition in a cellular pathway.[11]
Conclusion and Future Prospects
Novel bipyridyl and biaryl pyrazole scaffolds are a highly promising class of kinase inhibitors. Strategic design, guided by structure-activity relationships, has led to the development of compounds with nanomolar potency and excellent kinome selectivity, as exemplified by the GS-LRRK2 inhibitors.[6] The versatility of the pyrazole and pyrazolopyridine cores allows for their adaptation against a wide array of kinase targets.[5]
Future efforts will likely focus on further optimizing the drug-like properties of these leads, including their pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiles, to advance them toward clinical development.[6] The continued integration of structure-based design, phenotypic screening, and robust biochemical and cellular assays will be critical in unlocking the full therapeutic potential of this important structural class.
References
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
The Expanding Chemical Universe of Functionalized Pyrazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have led to the development of a vast chemical space of functionalized derivatives with a broad spectrum of biological activities. This in-depth technical guide explores the synthesis, biological evaluation, and mechanisms of action of these compounds, providing a comprehensive resource for researchers in drug discovery and development.
Synthesis of Functionalized Pyrazole Compounds: A Comparative Overview
The construction of the pyrazole core can be achieved through various synthetic strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, scalability, and green chemistry considerations.
Comparison of Key Synthetic Methodologies
| Method | Advantages | Disadvantages |
| Knorr Pyrazole Synthesis | High yields, readily available starting materials, well-established and versatile. | Potential for regioisomer formation with unsymmetrical 1,3-dicarbonyls, often requires acidic conditions and heating. |
| 1,3-Dipolar Cycloaddition | High regioselectivity, mild reaction conditions, access to diverse substitution patterns. | Requires the in-situ generation of nitrile imines, which can be unstable. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields, improved purity, aligns with green chemistry principles.[1] | Requires specialized equipment, scalability can be a challenge. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and exploration of novel pyrazole derivatives. Below are representative protocols for the aforementioned key synthetic methodologies.
Protocol 1: Knorr Pyrazole Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
-
Materials: Acetylacetone (1,3-dicarbonyl compound), Phenylhydrazine, Ethanol, Glacial Acetic Acid (catalyst).
-
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
-
Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of Trisubstituted Pyrazoles
-
Materials: Substituted Hydrazonoyl Halide, Activated Alkyne (e.g., Dimethyl acetylenedicarboxylate - DMAD), Triethylamine (base), Anhydrous Toluene (solvent).
-
Procedure:
-
Dissolve the substituted hydrazonoyl halide (1.0 eq) and the activated alkyne (1.1 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution at room temperature. The triethylamine facilitates the in situ generation of the nitrile imine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the triethylammonium halide salt.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired trisubstituted pyrazole.
-
Protocol 3: Microwave-Assisted Synthesis of Pyrazole Derivatives
-
Materials: Chalcone derivative, Hydrazine hydrate, Ethanol.
-
Procedure:
-
In a microwave reaction vessel, combine the chalcone derivative (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100-150°C for 5-15 minutes.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Biological Activities of Functionalized Pyrazoles
The therapeutic potential of pyrazole derivatives spans a wide range of diseases, including cancer, inflammation, and infectious diseases. The following tables summarize the quantitative biological data for representative functionalized pyrazole compounds.
Anticancer Activity
Functionalized pyrazoles exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[3][4]
Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives (IC50 values in µM)
| Compound ID | Structure | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| PZ-1 | 1,3,5-triphenyl-1H-pyrazole | MCF-7 (Breast) | 2.5 | Apoptosis induction | [5] |
| PZ-2 | Celecoxib | HT-29 (Colon) | 15.2 | COX-2 inhibition | [6] |
| PZ-3 | 4-(3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide | A549 (Lung) | 5.8 | - | [4] |
| PZ-4 | N-(4-((1,5-diphenyl-1H-pyrazol-3-yl)oxy)phenyl)acetamide | HepG2 (Liver) | 3.1 | - | [3] |
| PZ-5 | 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | PC-3 (Prostate) | 7.9 | - | [5] |
Anti-inflammatory Activity
Many pyrazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7]
Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |
| PZ-6 | Carrageenan-induced rat paw edema | 10 mg/kg | 65% | [8] |
| PZ-7 | Carrageenan-induced rat paw edema | 20 mg/kg | 58% | [8] |
| PZ-8 | Carrageenan-induced rat paw edema | 10 mg/kg | 72% | [7] |
| PZ-9 | Adjuvant-induced arthritis in rats | 5 mg/kg/day | 45% reduction in paw volume | [9] |
Antimicrobial Activity
The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens.[10]
Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives (MIC values in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans | Reference |
| PZ-10 | 8 | 16 | 32 | [11] |
| PZ-11 | 4 | 8 | 16 | [11] |
| PZ-12 | 16 | 32 | 64 | [10] |
| PZ-13 | 2 | 4 | 8 | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of functionalized pyrazoles, it is essential to visualize their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and a typical experimental workflow for their evaluation.
Signaling Pathways
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole compound.
Caption: Pyrazole inhibitor targeting the MAPK/ERK signaling cascade.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole derivative.
Experimental Workflow
References
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Theoretical Modeling of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical framework for modeling the interactions of the novel small molecule, 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. In the absence of extensive experimental data for this specific compound, this document serves as a roadmap for researchers to predict its biological targets, binding affinity, and potential mechanism of action using state-of-the-art computational techniques. The methodologies detailed herein are grounded in the principles of molecular mechanics, quantum mechanics, and bioinformatics, providing a robust workflow for in silico drug discovery and development. While specific quantitative data for the title compound is not publicly available, this guide presents hypothetical yet realistic data tables and detailed protocols to illustrate the application of these theoretical models.
Introduction
The pyridine and pyrazole scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets. The compound this compound, with its unique arrangement of these heterocycles, presents an intriguing candidate for therapeutic development. Theoretical modeling offers a powerful and resource-efficient approach to elucidate its potential protein-protein interactions and guide further experimental validation.[1][2] This guide will focus on a multi-step computational workflow, including target identification, molecular docking, molecular dynamics simulations, and quantum chemical calculations to predict and analyze the interactions of this molecule.
Target Identification and Rationale
Given the structural similarity of this compound to known kinase inhibitors, a plausible starting point for theoretical investigation is the c-Jun N-terminal kinase (JNK) family of proteins.[3] Specifically, JNK3 is predominantly expressed in the brain and has been implicated in neurodegenerative diseases, making it a relevant target for novel small molecule inhibitors.[3][4] The aminopyrazole and indazole cores are present in known JNK3 inhibitors, making the pyridine-pyrazole scaffold of the target molecule a promising candidate for interaction.[4][5]
Theoretical Modeling Workflow
A systematic computational approach is essential for accurately predicting the binding and interaction of a small molecule with its putative target. The following sections detail the key steps in this workflow.
Ligand and Protein Preparation
Accurate preparation of both the small molecule (ligand) and the protein target is critical for the success of subsequent modeling studies.
Experimental Protocol: Ligand and Protein Structure Preparation
-
Ligand Structure Generation:
-
The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw or MarvinSketch).
-
The 2D structure is converted to a 3D conformation using a molecular modeling program (e.g., Avogadro or Maestro).
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) or, for higher accuracy, a quantum mechanical method like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G*.[6][7]
-
Partial charges are assigned using a method like Gasteiger-Hückel or AM1-BCC.
-
-
Protein Structure Retrieval and Preparation:
-
The X-ray crystal structure of the target protein (e.g., JNK3, PDB ID: 3FI2) is downloaded from the Protein Data Bank (PDB).
-
The protein structure is prepared by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms and assigning protonation states to ionizable residues at a physiological pH (7.4).
-
Repairing any missing side chains or loops using protein structure prediction tools (e.g., SWISS-MODEL or Modeller).
-
Minimizing the energy of the protein structure to relieve any steric clashes using a molecular mechanics force field (e.g., AMBER or CHARMM).
-
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[8][9] This technique is instrumental in identifying potential binding modes and estimating the binding affinity.
Experimental Protocol: Molecular Docking
-
Binding Site Identification: The binding site is defined based on the location of the co-crystallized ligand in the PDB structure or by using pocket detection algorithms.
-
Docking Simulation:
-
A docking program (e.g., AutoDock Vina, Glide, or GOLD) is used to dock the prepared ligand into the defined binding site of the prepared protein.
-
The docking algorithm samples a wide range of ligand conformations and orientations within the binding site.
-
A scoring function is used to rank the different poses based on their predicted binding affinity.
-
-
Analysis of Docking Results:
-
The top-ranked docking poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
The predicted binding affinity (often expressed as a docking score or estimated free energy of binding) is recorded.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of the binding pose over time.[10]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The top-ranked protein-ligand complex from molecular docking is placed in a periodic box of explicit solvent (e.g., TIP3P water).
-
Counter-ions are added to neutralize the system.
-
-
Simulation Protocol:
-
The system is energy-minimized to remove steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure.
-
A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to allow for the system to reach a stable state.
-
-
Trajectory Analysis:
-
The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand complex, including:
-
Root Mean Square Deviation (RMSD) of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) of individual residues.
-
Analysis of persistent protein-ligand interactions over time.
-
-
Binding free energy can be calculated using methods like MM/PBSA or MM/GBSA.
-
Quantum Chemical Calculations
Quantum chemical (QC) calculations can provide highly accurate information about the electronic properties of the ligand and its interaction with the protein active site.[11][12][13]
Experimental Protocol: Quantum Chemical Calculations (QM/MM)
-
System Partitioning: For a QM/MM (Quantum Mechanics/Molecular Mechanics) calculation, the system is partitioned into a QM region and an MM region. The QM region typically includes the ligand and the key amino acid residues in the binding site, while the rest of the protein and solvent are treated with a classical force field (MM).
-
Calculation: A QM/MM calculation is performed on a representative snapshot from the MD simulation to obtain a more accurate description of the interaction energies, charge distribution, and bond orders within the active site.
-
Analysis: The results are analyzed to understand the electronic nature of the protein-ligand interactions, such as charge transfer and polarization effects.
Data Presentation
The following tables present hypothetical but realistic quantitative data that could be generated from the theoretical modeling workflow described above.
Table 1: Molecular Properties of this compound
| Property | Value | Method |
| Molecular Weight | 301.14 g/mol | - |
| LogP | 2.85 | ALOGPS |
| Number of H-bond Donors | 1 | - |
| Number of H-bond Acceptors | 4 | - |
| Polar Surface Area | 58.2 Ų | - |
| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G) |
Table 2: Predicted Binding Affinity and Interactions with JNK3
| Method | Predicted Binding Affinity | Key Interacting Residues | Interaction Type |
| Molecular Docking (Vina) | -8.5 kcal/mol | MET111, LYS55, GLN117 | H-bond, Hydrophobic |
| MM/PBSA | -45.2 kcal/mol | MET111, LEU168, ILE32 | H-bond, Hydrophobic |
| QM/MM | -38.7 kcal/mol | MET111, LYS55, ASP169 | H-bond, Electrostatic |
Visualization of Workflows and Pathways
Theoretical Modeling Workflow
Caption: A workflow for the theoretical modeling of small molecule-protein interactions.
Hypothetical JNK Signaling Pathway Inhibition
References
- 1. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
- 6. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 13. rroij.com [rroij.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
Abstract
This document provides a detailed, three-step protocol for the synthesis of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The synthesis strategy involves the formation of a pyrazole intermediate from 2-acetylpyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a reliable method for producing the target compound for further research and development.
Introduction
Pyridyl-pyrazole scaffolds are prevalent in medicinal chemistry and materials science due to their unique electronic properties and ability to act as versatile ligands. The target molecule, this compound, combines these two key heterocycles, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The bromine atom at the 2-position of the pyridine ring provides a reactive handle for further functionalization, allowing for the exploration of a diverse chemical space. This protocol outlines a robust synthetic route starting from commercially available materials.
Overall Synthetic Scheme
The synthesis of the target compound is proposed to proceed via a three-step sequence as illustrated below:
-
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one from 2-acetylpyridine.
-
Step 2: Cyclization and iodination to form 4-iodo-3-(pyridin-2-yl)-1H-pyrazole.
-
Step 3: Suzuki-Miyaura cross-coupling of the iodopyrazole intermediate with 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
This procedure details the formation of the enaminone intermediate, a crucial building block for the pyrazole ring.[1]
Materials:
-
2-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a solution of 2-acetylpyridine (1.0 equiv) in anhydrous toluene (5 mL per mmol of 2-acetylpyridine), add N,N-dimethylformamide dimethyl acetal (1.2 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is typically used in the next step without further purification.
| Reagent | Molar Eq. | MW ( g/mol ) | Density (g/mL) |
| 2-Acetylpyridine | 1.0 | 121.14 | 1.08 |
| DMF-DMA | 1.2 | 119.16 | 0.895 |
| Toluene | - | 92.14 | 0.867 |
| Expected Yield: | 85-95% |
Step 2: Synthesis of 4-Iodo-3-(pyridin-2-yl)-1H-pyrazole
This protocol describes the formation of the pyrazole ring and its subsequent iodination at the C4 position.
Materials:
-
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
-
Hydrazine hydrate
-
Ethanol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the crude enaminone from Step 1 (1.0 equiv) in ethanol (10 mL per mmol).
-
Add hydrazine hydrate (1.5 equiv) dropwise to the solution at room temperature.
-
Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give crude 3-(pyridin-2-yl)-1H-pyrazole.
-
Dissolve the crude pyrazole (1.0 equiv) in acetonitrile (15 mL per mmol).
-
Add N-Iodosuccinimide (1.1 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-iodo-3-(pyridin-2-yl)-1H-pyrazole.
| Reagent | Molar Eq. | MW ( g/mol ) |
| Enaminone | 1.0 | 176.22 |
| Hydrazine hydrate | 1.5 | 50.06 |
| N-Iodosuccinimide | 1.1 | 224.99 |
| Expected Yield: | 60-75% (over 2 steps) |
Step 3: Synthesis of this compound
This final step involves a Suzuki-Miyaura cross-coupling reaction to assemble the target molecule.[2][3][4][5][6][7][8][9]
Materials:
-
4-Iodo-3-(pyridin-2-yl)-1H-pyrazole
-
2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask, add 4-iodo-3-(pyridin-2-yl)-1H-pyrazole (1.0 equiv), 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv), the base (K₂CO₃, 2.0 equiv), and the palladium catalyst (Pd(dppf)Cl₂, 0.05 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, 10 mL total solvent per mmol of iodopyrazole) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.
| Reagent | Molar Eq. | MW ( g/mol ) |
| 4-Iodo-3-(pyridin-2-yl)-1H-pyrazole | 1.0 | 271.04 |
| 2-Bromo-4-(...)-boronic acid pinacol ester | 1.2 | 312.02 |
| Pd(dppf)Cl₂ | 0.05 | 731.70 |
| K₂CO₃ | 2.0 | 138.21 |
| Expected Yield: | 50-70% |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the experimental protocol.
Caption: Experimental workflow for the synthesis protocol.
References
- 1. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Suzuki Coupling of 2-Bromopyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures.[3]
2-Arylpyridine moieties are prevalent scaffolds in a vast array of biologically active compounds and functional materials. The Suzuki coupling of 2-bromopyridine derivatives offers a direct and versatile route to these important structures. However, the presence of the pyridine nitrogen atom can introduce challenges, such as catalyst inhibition through coordination to the palladium center, which may necessitate carefully optimized reaction conditions.[1]
These application notes provide a comprehensive overview of Suzuki coupling conditions for 2-bromopyridine derivatives, including tabulated data from various successful reactions and detailed experimental protocols to guide researchers in developing robust and high-yielding syntheses.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine derivative, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid (or its ester derivative) is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. The base is crucial for the activation of the organoboron species.[4]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 2-arylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Suzuki-Miyaura Catalytic Cycle
Data Presentation: Reaction Conditions and Yields
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling of 2-bromopyridine derivatives. The following tables summarize various reported conditions and the corresponding yields for a range of substrates.
Table 1: Suzuki Coupling of Substituted 2-Bromopyridines
| 2-Bromopyridine Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-methoxypyridine | Arylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent[1] |
| 2-Bromo-3-methoxypyridine | Arylboronic acid | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent[1] |
| 2-Bromo-3-methoxypyridine | Arylboronic acid | PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent[1] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-120 | - | High[1] |
| 2,6-Dibromopyridine | Phenylboronic acid | [PdCl(L1)] (1) | - | K₂CO₃ (2.2) | MeOH/H₂O (1:1) | 65 | 1 | 99[5] |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Various arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O (4:1) | 85-95 | - | Moderate to Good[3] |
| 3-Bromopyridine | 3-Thienyl DABO boronate | Pd(acac)₂ | - | Base-free | Toluene | - | - | 73[6] |
Note: "Good to Excellent" yields are as reported in the source and generally imply yields >70%.
Table 2: Influence of Base on Suzuki Coupling Yields
The choice of base can significantly impact the reaction's success by influencing the rate of transmetalation.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene/H₂O | High to Excellent[7] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | High to Excellent[8] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand | Na₂CO₃ | DMF | Moderate to High[8] |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the Suzuki coupling of 2-bromopyridine derivatives. Optimization for specific substrates is often necessary.
Protocol 1: General Procedure using Pd(dppf)Cl₂
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 2-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine.[1]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Procedure for Challenging Substrates using a Buchwald Ligand
For less reactive or sterically hindered 2-bromopyridines, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective.[1][7]
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the 2-bromopyridine derivative (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃, and SPhos to a dry Schlenk flask.
-
Inert Atmosphere: Seal the flask and remove from the glovebox, or if not using a glovebox, evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Typical Experimental Workflow
Troubleshooting and Application Notes
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) can mitigate this issue by sterically shielding the metal center.[8]
-
Inert Atmosphere: It is crucial to maintain an inert atmosphere throughout the reaction. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the undesirable homocoupling of the boronic acid.[8]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous (when using non-aqueous conditions). Water can participate in side reactions, including protodeboronation.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, particularly with aqueous bases. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[8]
-
Electron-Deficient Substrates: 2-Bromopyridines with electron-withdrawing groups are generally more reactive towards oxidative addition. Conversely, electron-deficient boronic acids may exhibit slower rates of transmetalation, potentially requiring more forcing conditions or a stronger base.[7]
-
Solvent Choice: The solvent system must be chosen to ensure adequate solubility of all components at the reaction temperature. Biphasic systems like dioxane/water or toluene/water are common and often effective.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful methodology allows for the coupling of amines with aryl and heteroaryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines.[3] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it a preferred method over classical techniques like the Ullmann condensation or nucleophilic aromatic substitution, particularly in the pharmaceutical and materials science industries where the arylamine motif is prevalent.[3][4]
For the synthesis of 4-substituted aminopyridines, a common scaffold in medicinal chemistry, the Buchwald-Hartwig amination presents a robust and reliable strategy. However, the electronic properties of the pyridine ring and the nature of the substituent at the 4-position can influence reactivity. These application notes provide an overview of the key parameters, representative data, and detailed protocols for the successful amination of 4-substituted pyridines.
Catalytic Cycle Overview
The reaction proceeds via a catalytic cycle initiated by a palladium(0) species. The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-substituted pyridyl halide (or pseudohalide), forming a Pd(II) intermediate.[3]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[3]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, releasing the 4-substituted aminopyridine product and regenerating the active Pd(0) catalyst for the next cycle.[3][5]
A critical aspect of a successful Buchwald-Hartwig amination is the choice of an appropriate phosphine ligand, which plays a crucial role in promoting the reductive elimination step and suppressing potential side reactions such as hydrodehalogenation.[3][6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of 4-substituted pyridines is highly dependent on the careful selection of several key components:
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[6] Pre-formed palladium precatalysts, such as G3 or G4 palladacycles, can also offer enhanced activity and reproducibility.[6]
-
Ligand: The choice of ligand is crucial, especially for less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step and promote efficient reductive elimination.[6] Commonly used ligands include biarylphosphines (e.g., RuPhos, BrettPhos, DavePhos) and ferrocene-based ligands (e.g., Josiphos).[6][7]
-
Base: A strong, non-nucleophilic base is typically necessary for the deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu) is the most widely used and effective base for this transformation.[6] In cases where the substrate is base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring more active catalyst systems and higher reaction temperatures.[6]
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used solvents for this reaction.[6]
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often required, particularly for the amination of less reactive 4-chloropyridines, to drive the oxidative addition step to completion.[6]
Data Presentation: Amination of 4-Substituted Pyridines
The following tables summarize representative results for the Buchwald-Hartwig amination of various 4-substituted pyridines with different amines, highlighting the reaction conditions and corresponding yields.
Table 1: Amination of 4-Chloropyridines
| 4-Substituted Pyridine | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloropyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 95 |
| 4-Chloro-2-methylpyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane | 110 | 88 |
| 4-Chloro-3-nitropyridine | n-Butylamine | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ | Toluene | 100 | 75 |
Table 2: Amination of 4-Bromopyridines
| 4-Substituted Pyridine | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromopyridine | Cyclohexylamine | Pd₂(dba)₃ (1.5) | Josiphos (3) | NaOtBu | Toluene | 80 | 92 |
| 4-Bromo-2,6-dimethylpyridine | Diethylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | THF | 80 | 85 |
| Methyl 4-bromopicolinate | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 78 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a 4-Chloropyridine with a Primary Amine
This protocol provides a general procedure that can be adapted for specific substrates. Caution: This reaction should be performed under an inert atmosphere using anhydrous and deoxygenated solvents and reagents.
Materials:
-
4-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-chloropyridine derivative, palladium(II) acetate, RuPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous toluene, followed by the primary amine via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-aminopyridine derivative.
Caption: General workflow for Buchwald-Hartwig amination.
Troubleshooting
-
Low or No Conversion: This is often an issue with less reactive chloropyridines.[6] Consider increasing the catalyst loading (up to 5 mol%), using a more active precatalyst (e.g., a G3 or G4 palladacycle), ensuring a strictly inert atmosphere, and using a bulky, electron-rich ligand like RuPhos or BrettPhos.[6] Elevated temperatures (100-110 °C) may also be necessary.[6]
-
Hydrodehalogenation: The replacement of the halide with a hydrogen atom is a common side reaction.[6] This can be minimized by ensuring strictly anhydrous conditions, using a slight excess of the amine (1.2-1.5 equivalents), and choosing a ligand that promotes faster reductive elimination.[6]
-
Regioselectivity in Dihalopyridines: For substrates like 2,4-dichloropyridine, achieving regioselective amination can be challenging. The electronic nature of the pyridine ring generally activates the 2-position for nucleophilic attack and oxidative addition more than the 4-position.[6] Careful selection of the catalyst system and reaction conditions can sometimes favor amination at one position over the other.
These notes and protocols provide a solid foundation for researchers to successfully implement the Buchwald-Hartwig amination for the synthesis of 4-substituted aminopyridines. As with any catalytic reaction, optimization of the outlined conditions may be necessary for specific substrate combinations to achieve optimal results.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Purification of Brominated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated heterocyclic compounds are a cornerstone in medicinal chemistry and drug development, frequently serving as key intermediates in the synthesis of novel therapeutic agents. The regioselective introduction of bromine atoms provides a versatile handle for further functionalization through various cross-coupling reactions. Achieving high purity of these intermediates is paramount for the success of subsequent synthetic steps and for obtaining accurate biological data. This document provides detailed application notes and protocols for the purification of brominated heterocyclic compounds using common chromatographic techniques: flash chromatography, high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC).
General Workflow for Chromatographic Purification
The purification of brominated heterocyclic compounds typically follows a standardized workflow, beginning with the analysis of the crude reaction mixture to determine the optimal separation strategy.
Caption: General workflow for the purification of brominated heterocyclic compounds.
Section 1: Flash Chromatography
Flash chromatography is a rapid and efficient technique for the preparative separation of compounds. It is particularly well-suited for the routine purification of reaction mixtures, offering a good balance between resolution, speed, and sample capacity.
Application Data: Flash Chromatography of Brominated Pyridines and Quinolines
| Compound Class | Example Compound | Stationary Phase | Eluent System (Gradient) | Typical Recovery | Typical Purity | Reference |
| Brominated Pyridines | 2-Bromo-4-methylpyridine derivative | Silica Gel | Hexane/Ethyl Acetate (gradient) | >85% | >95% | [1][2] |
| 2-Bromo-4-iodopyridine | Silica Gel | Hexane/Ethyl Acetate (0% to 10%) | Good | High | [3] | |
| 5-Bromo-2-chloropyrimidine derivative | Silica Gel | Toluene/Ethanol/Water (mixture) | Good | High | [4] | |
| Brominated Quinolines | Substituted quinoline | Silica Gel | Hexane/Ethyl Acetate (gradient) or Dichloromethane/Methanol (+ ammonia) | Good | >95% | [5][6] |
Detailed Protocol: Purification of a 2-Bromo-4-methylpyridine Derivative
This protocol provides a general procedure for the purification of a crude 2-bromo-4-methylpyridine derivative using flash column chromatography.[1][2]
Materials:
-
Crude 2-bromo-4-methylpyridine derivative
-
Silica gel (230-400 mesh)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Dichloromethane (optional, for sample loading)
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Eluent Preparation: Prepare a series of eluents with increasing polarity by mixing ethyl acetate in hexane (e.g., 5%, 10%, 20% ethyl acetate in hexane).
-
Column Packing:
-
Secure the column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).
-
Carefully pour the slurry into the column, avoiding air bubbles. Tap the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the top of the column.
-
Apply gentle positive pressure to begin elution.
-
Start collecting fractions in separate tubes.
-
Gradually increase the polarity of the eluent based on the separation observed by TLC.
-
-
Fraction Analysis:
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Section 2: High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique used to obtain highly pure compounds. It is particularly useful for separating closely related isomers or for final purification steps where very high purity is required.
Application Data: HPLC Purification of Brominated Indoles
| Compound | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Detection (nm) | Purity | Reference |
| 2-bromo-1H-indole-3-acetonitrile | C18 | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Gradient | Not Specified | 280 | High | [7] |
| 5-bromo-indole-3-methanamine | Kinetex 5 µm C18 (250 x 10.0 mm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 0-5 min 5% B, 5-15 min 5-95% B, 15-18 min 95-100% B, 18-20 min 100-5% B, 20-25 min 5% B | 2 | Not Specified | High | [8] |
| 3-bromoindole | Kinetex 5 µm C18 (250 x 10.0 mm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 0-5 min 5% B, 5-15 min 5-95% B, 15-18 min 95-100% B, 18-20 min 100-5% B, 20-25 min 5% B | 2 | 280 | High (10% yield) | [8] |
| 2,3-dibromoindole | Kinetex 5 µm C18 (250 x 10.0 mm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 0-5 min 5% B, 5-15 min 5-95% B, 15-18 min 95-100% B, 18-20 min 100-5% B, 20-25 min 5% B | 2 | 280 | High (14% yield) | [8] |
Detailed Protocol: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile
This protocol describes a reverse-phase HPLC method for the purification of 2-bromo-1H-indole-3-acetonitrile.[7]
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 preparative column
-
Crude 2-bromo-1H-indole-3-acetonitrile
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 0.1% formic acid to HPLC-grade water.
-
Mobile Phase B: Add 0.1% formic acid to HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the crude sample.
-
Dissolve the sample in a minimal amount of a suitable solvent (e.g., acetonitrile or a mixture of mobile phases).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 preparative column
-
Mobile Phase: Gradient of A and B (a typical starting point would be a shallow gradient from low to high %B)
-
Flow Rate: Dependent on column dimensions (e.g., 5-20 mL/min for a 20 mm ID column)
-
Detection: UV at 280 nm
-
Injection Volume: Dependent on sample concentration and column capacity
-
-
Purification and Fraction Collection:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run the gradient and collect fractions corresponding to the peak of interest.
-
-
Post-Purification:
-
Analyze the collected fractions for purity (e.g., by analytical HPLC).
-
Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
-
Section 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase. It is considered a "green" alternative to normal-phase HPLC, offering faster separations and significantly reduced organic solvent consumption. SFC is particularly advantageous for the separation of chiral compounds.
Advantages of SFC for Brominated Heterocycles:
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid separations.[4]
-
Reduced Solvent Consumption: Primarily using CO2 reduces the need for large volumes of organic solvents, making it a more environmentally friendly and cost-effective method.[9]
-
Complementary Selectivity: SFC can provide different selectivity compared to HPLC, which can be beneficial for separating challenging mixtures.[10]
-
**Chiral Separ
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Chromatography [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Evaluation of injection conditions for preparative supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assay Using a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus for drug discovery.[1][2] The development of potent and selective kinase inhibitors requires robust and reliable in vitro assays to determine enzyme activity and inhibitor potency.[2]
These application notes provide a comprehensive guide for the in vitro evaluation of a novel kinase inhibitor. The following sections detail the principles of in vitro kinase assays, provide structured tables for summarizing quantitative data, outline detailed experimental protocols for key assays, and include visualizations of the relevant signaling pathway and experimental workflows.
Assay Principles
In vitro kinase assays measure the activity of a purified kinase enzyme in a controlled environment.[3] This is typically achieved by quantifying either the consumption of the phosphate donor, adenosine triphosphate (ATP), or the formation of the phosphorylated substrate.[4] The effect of a novel inhibitor is determined by measuring the reduction in kinase activity in its presence.[4]
Several assay formats are available, each with its own advantages and limitations:
-
Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[4][5][6][7] They are highly sensitive and directly measure the true product without the need for modified substrates or coupling enzymes.[5][6] However, they involve handling radioactive materials, which requires special safety precautions and disposal procedures.[4]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of adenosine diphosphate (ADP) produced in the kinase reaction.[1][8] The amount of ADP is proportional to the kinase activity.[1] This method is sensitive, scalable for high-throughput screening (HTS), and avoids the use of radioactivity.[8][9]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[2][9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common fluorescence-based method that measures the proximity of a donor and acceptor fluorophore, which is altered by the phosphorylation event.[2] These assays are well-suited for HTS.[2]
Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for comparing the potency and selectivity of a novel inhibitor.
Table 1: Inhibitory Activity of Novel Inhibitor Against a Kinase Panel
| Kinase Target | Novel Inhibitor IC50 (nM) | Staurosporine IC50 (nM) (Control) | Assay Type |
| Kinase A | 10 | 5 | Luminescence |
| Kinase B | 150 | 12 | Luminescence |
| Kinase C | >10,000 | 25 | Luminescence |
| Kinase D | 5 | 3 | TR-FRET |
| Kinase E | 800 | 18 | TR-FRET |
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10] Staurosporine, a non-selective kinase inhibitor, is often used as a positive control.[1]
Table 2: Determination of Inhibition Mechanism
| Kinase Target | ATP Concentration | Novel Inhibitor IC50 (nM) | Fold Shift in IC50 | Mechanism |
| Kinase A | 10 µM (Km) | 10 | - | - |
| Kinase A | 100 µM (10x Km) | 105 | 10.5 | ATP-Competitive |
| Kinase B | 15 µM (Km) | 150 | - | - |
| Kinase B | 150 µM (10x Km) | 165 | 1.1 | Non-ATP-Competitive |
The IC50 of an ATP-competitive inhibitor will increase with increasing ATP concentrations.[11] A significant fold shift in the IC50 value at a higher ATP concentration suggests an ATP-competitive mechanism of action.[11][12]
Experimental Protocols
Protocol for IC50 Determination using a Luminescence-Based Assay (e.g., ADP-Glo™)
This protocol describes a method to determine the IC50 value of a novel inhibitor by measuring the amount of ADP produced in the kinase reaction.[1]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Novel inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the novel inhibitor in the kinase assay buffer. A typical starting concentration might be 10 µM, with 1:3 or 1:5 serial dilutions. Also, prepare a vehicle control (e.g., DMSO).
-
Reaction Setup:
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the IC50.[14][15]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[13]
-
Incubate the plate at 30°C for 60 minutes.[1] The incubation time may need to be optimized based on the kinase activity.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[13]
-
Incubate for 40 minutes at room temperature.[13]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]
-
Incubate for 30 minutes at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[1]
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[13][14]
-
Protocol for Determining the Mechanism of Inhibition (ATP-Competitive vs. Non-Competitive)
This protocol helps to determine if the novel inhibitor binds to the ATP-binding site of the kinase.[11]
Procedure:
-
Perform the IC50 determination assay as described above at two different ATP concentrations:
-
Data Analysis:
Visualizations
Signaling Pathway Example: PI3K/Akt/mTOR Pathway
Many kinase inhibitors target specific nodes within signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[13]
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cellular processes.
Experimental Workflow: In Vitro Kinase Assay for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of a novel kinase inhibitor.
Caption: General workflow for an in vitro kinase assay to determine inhibitor IC50.
Logical Relationship: Differentiating Inhibition Mechanisms
This diagram illustrates the logic for differentiating between ATP-competitive and non-ATP-competitive inhibitors.
Caption: Logic for determining the mechanism of kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Kinase Activity Assays [promega.sg]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. courses.edx.org [courses.edx.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives represent a prominent class of heterocyclic compounds that are integral to the development of novel anticancer therapeutics.[1][2] Their diverse pharmacological activities stem from their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and arrest of the cell cycle.[3][4] This document provides detailed application notes and standardized protocols for a panel of essential cell-based assays to consistently evaluate the anticancer efficacy of pyridine compounds. These assays are fundamental in preclinical drug discovery for determining cytotoxicity, mechanisms of action, and potential therapeutic value. The following protocols are designed to be robust and reproducible for the screening and characterization of new pyridine-based chemical entities.
Data Presentation: In Vitro Anticancer Activity of Pyridine Derivatives
The following tables summarize the in vitro anticancer activity of selected pyridine compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [5] |
| MCF-7 (Breast) | >20 | [6] | |
| Compound 2 | HepG2 (Liver) | >20 | [6] |
| MCF-7 (Breast) | >20 | [6] | |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [7] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [7] |
| Doxorubicin | MCF-7 (Breast) | 1.93 (48h) | [7] |
| Sorafenib | MCF-7 (Breast) | 4.50 (48h) | [7] |
| Compound 7 (spiro-pyridine) | Caco-2 (Colorectal) | 7.83 ± 0.5 | [8] |
| HepG-2 (Liver) | 8.90 ± 0.6 | [8] | |
| Compound VI (trimethoxypyridine) | HepG-2 (Liver) | 3.25 | [9] |
| HCT 116 (Colorectal) | 4.83 | [9] | |
| MCF-7 (Breast) | 6.11 | [9] | |
| Colchicine | HepG-2 (Liver) | 9.32 | [9] |
| HCT 116 (Colorectal) | 7.40 | [9] | |
| MCF-7 (Breast) | 10.41 | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[10] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11] The intensity of the color is directly proportional to the number of living cells.[10]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)[3]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyridine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO, isopropanol)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridine compounds in culture medium.[12] Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[12] Incubate for the desired treatment period (e.g., 48 or 72 hours).[7][13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubation: Incubate the plates for 2 to 4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay using Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[13] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[13]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyridine compound at its IC50 concentration for a predetermined time (e.g., 48 hours).[15]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[13]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[13]
References
- 1. ijsat.org [ijsat.org]
- 2. irjet.net [irjet.net]
- 3. chemijournal.com [chemijournal.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Risdiplam, a Complex Heterocyclic Molecule for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Risdiplam, a complex, orally bioavailable small molecule designed for the treatment of Spinal Muscular Atrophy (SMA). Risdiplam's intricate heterocyclic architecture, comprising imidazo[1,2-b]pyridazine, pyrido[1,2-a]pyrimidin-4-one, and 4,7-diazaspiro[2.5]octane fragments, presents significant synthetic challenges, particularly for large-scale production required for preclinical and clinical studies.[1] This application note outlines a scalable synthetic strategy, focusing on a palladium-free approach to mitigate challenges associated with catalyst cost and removal in late-stage intermediates. Additionally, it details the mechanism of action of Risdiplam as an SMN2 splicing modifier and presents preclinical data from animal models.
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from mutations or deletions in the SMN1 gene, leading to reduced levels of the essential Survival Motor Neuron (SMN) protein.[2][3] While a paralogous gene, SMN2, can produce some functional SMN protein, alternative splicing predominantly excludes exon 7, resulting in a truncated, unstable protein.[3][4] Risdiplam is a pioneering therapeutic that modulates the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[3][4] The development of a robust and scalable synthesis for this complex heterocyclic molecule was crucial for its advancement through preclinical and clinical trials.
Signaling Pathway and Mechanism of Action
Risdiplam exerts its therapeutic effect by acting as an SMN2 pre-mRNA splicing modifier. It binds to two specific sites on the SMN2 pre-mRNA: the 5'-splice site (5'ss) of exon 7 and a purine-rich exonic splicing enhancer 2 (ESE2) within exon 7.[5][6] This dual binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss, a key step in the splicing process.[5] By enhancing the recruitment of the splicing machinery to this site, Risdiplam effectively corrects the splicing defect of SMN2, leading to increased inclusion of exon 7 in the mature mRNA transcript and subsequent production of functional SMN protein.[5][6]
Caption: Mechanism of action of Risdiplam as an SMN2 splicing modifier.
Large-Scale Synthesis of Risdiplam
The synthesis of Risdiplam on a large scale requires a convergent and efficient strategy. A notable approach avoids the use of palladium catalysis in the final steps, which is advantageous for pharmaceutical manufacturing due to the elimination of potential metal contamination and the associated purification challenges. The following protocol is a representative multi-step synthesis.
Experimental Workflow
Caption: General workflow for the synthesis and preclinical evaluation of Risdiplam.
Experimental Protocols
Step 1: Synthesis of 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (Key Intermediate)
This key step involves the construction of the pyrido[1,2-a]pyrimidin-4-one core via a copper(I)-catalyzed heterocyclization.[7]
-
Materials:
-
Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate
-
Appropriate fluorinated pyridine precursor
-
Copper(I) catalyst
-
Suitable base
-
High-boiling point solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
To a multi-neck, round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the starting ethyl carboxylate, the fluorinated pyridine precursor, and the solvent.
-
Degas the mixture with nitrogen for 30 minutes.
-
Add the copper(I) catalyst and the base under a nitrogen atmosphere.
-
Heat the reaction mixture to the specified temperature (typically >100 °C) and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain the key intermediate.
-
Step 2: Synthesis of Risdiplam
This step involves the nucleophilic aromatic substitution of the fluorine atom on the key intermediate with 4,7-diazaspiro[2.5]octane.
-
Materials:
-
2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
-
4,7-diazaspiro[2.5]octane (or a suitable salt thereof)
-
A non-nucleophilic base (e.g., DIPEA)
-
A polar aprotic solvent (e.g., NMP, DMSO)
-
-
Procedure:
-
In a suitable reactor, dissolve the key intermediate in the chosen solvent.
-
Add the 4,7-diazaspiro[2.5]octane and the base.
-
Heat the mixture to an elevated temperature (e.g., 120-150 °C) and monitor the reaction by HPLC.
-
Once the reaction is complete, cool the mixture and dilute with water to precipitate the crude product.
-
Filter the solid, wash with water, and then a non-polar solvent (e.g., hexane) to remove impurities.
-
Further purify the crude Risdiplam by recrystallization from a suitable solvent system to achieve high purity (>99.8%).[7]
-
Quantitative Data for Large-Scale Synthesis
| Parameter | Value | Reference |
| Overall Yield | ~20% (from ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate) | [7] |
| Final Purity (HPLC) | >99.8% | [7] |
| Scale | Multi-kilogram | [1] |
| Key Catalyst | Copper(I) | [7] |
| Purification Method | Crystallization (Chromatography-free) | [7] |
Preclinical Data
The efficacy of Risdiplam was evaluated in various preclinical models of SMA. These studies demonstrated a dose-dependent increase in SMN protein levels in both the central nervous system (CNS) and peripheral tissues.
In Vivo Efficacy in SMA Mouse Models
| Animal Model | Dose | SMN Protein Increase (Brain) | SMN Protein Increase (Muscle) | Outcome | Reference |
| SMA Mouse Model | 0.1 mg/kg/day | 28% | 32% | Improved motor function, survival, and body weight | [2] |
| SMA Mouse Model | 1 mg/kg/day | 206% | 210% | Improved motor function, survival, and body weight | [2] |
| C/C-allele mice (mild SMA) | 1, 3, 10 mg/kg/day (oral) | Dose-dependent increase | Dose-dependent increase | Increased SMN protein levels | [8] |
| Δ7 mouse model (severe SMA) | (ip injection) | Dose-dependent increase | Dose-dependent increase | Increased SMN protein levels | [8] |
These preclinical findings were instrumental in advancing Risdiplam to clinical trials, where it has shown significant benefit for SMA patients.[2][9] The ability to synthesize this complex heterocyclic molecule on a large scale was a critical enabling factor in its successful development.
References
- 1. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Risdiplam? [synapse.patsnap.com]
- 4. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 5. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. magonlinelibrary.com [magonlinelibrary.com]
Application Notes and Protocols for 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a synthetic intermediate in the development of kinase inhibitors. Its unique structural arrangement, featuring a bromo-substituted pyridine ring linked to a pyrazolyl-pyridine moiety, offers versatile handles for chemical modification through various cross-coupling reactions. This compound is of particular interest for the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-b]pyridines, which are scaffolds for potent and selective inhibitors of critical cellular kinases.
The bromine atom on the pyridine ring serves as a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize the pharmacological properties of lead compounds. The pyrazolyl-pyridine substructure is a recognized pharmacophore in many kinase inhibitors, contributing to the binding affinity and selectivity for the target enzyme.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the discovery of Serum and Glucocorticoid-regulated Kinase 1 (SGK-1) inhibitors.
Application Notes
Primary Application: Intermediate for the Synthesis of Kinase Inhibitors.
This compound (CAS 446880-81-5) is a crucial intermediate in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have been identified as potent inhibitors of SGK-1.[1] SGK-1 is a serine/threonine kinase that plays a significant role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[2] Dysregulation of SGK-1 activity has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and hypertension, making it an attractive target for therapeutic intervention.[2][3]
The synthesis of these inhibitors typically involves a multi-step sequence where the bromo-substituent of the title compound is displaced or utilized in a cyclization reaction to form the pyrrolo[2,3-b]pyridine core. The general synthetic strategy highlights the importance of this intermediate in accessing complex heterocyclic scaffolds with therapeutic potential.
Key Synthetic Transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position of the pyridine ring is highly amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4][5][6]
-
Synthesis of Fused Heterocyclic Systems: The compound serves as a precursor for the construction of fused ring systems, such as the 1H-pyrrolo[2,3-b]pyridine scaffold, which is a core component of many kinase inhibitors.[1]
Quantitative Data
While specific inhibitory data for this compound itself is not available as it is an intermediate, the following table summarizes the biological activity of the final 1H-pyrrolo[2,3-b]pyridine compounds synthesized using this intermediate, as described in patent WO2006063167A1.[1] This data underscores the utility of the title compound in generating potent kinase inhibitors.
| Final Compound ID (from WO2006063167A1) | Target Kinase | IC50 (nM) |
| Example 53 | SGK-1 | < 100 |
| Example 59 | SGK-1 | < 100 |
| Example 60 | SGK-1 | < 100 |
Experimental Protocols
Protocol 1: Illustrative Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for similar pyrazolyl-pyridine structures.
Materials:
-
2-Bromo-4-hydrazinopyridine
-
1-(Pyridin-2-yl)ethanone
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 1-(Pyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as ethanol.
-
To this solution, add 2-Bromo-4-hydrazinopyridine (1.1 eq).
-
If required, add a catalytic amount of acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Once the condensation is complete, the intermediate hydrazone can be cyclized to the pyrazole. This may occur in situ or require a subsequent step with a suitable reagent.
-
Work-up: After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Application in the Synthesis of a 1H-Pyrrolo[2,3-b]pyridine Derivative (Suzuki Coupling)
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as the starting material to introduce a substituent at the 2-position of the pyridine ring, a key step towards the synthesis of SGK-1 inhibitors.[4][5][7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-carboxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine derivative.
Visualizations
Caption: Synthetic workflow for the preparation and application of the title compound.
Caption: Inhibition of the SGK-1 signaling pathway by a synthesized derivative.
References
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 2-Bromopyridine Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the Suzuki-Miyaura cross-coupling of 2-bromopyridine, a crucial reaction in the synthesis of many pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with 2-bromopyridine often low-yielding?
Low yields in the Suzuki coupling of 2-bromopyridines are a common challenge due to a combination of factors. The electron-deficient nature of the pyridine ring can affect the catalytic cycle, and the nitrogen atom in the pyridine can coordinate with the palladium catalyst, leading to deactivation.[1] Key issues include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, forming inactive complexes.[1] The use of bulky, electron-rich phosphine ligands can help mitigate this issue.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds like 2-bromopyridine.[1]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly common when using aqueous bases.[1][2]
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a sluggish and incomplete reaction.[1]
Q2: Is it necessary to run the Suzuki coupling of 2-bromopyridine under an inert atmosphere?
Yes, it is strongly recommended. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for optimal and reproducible results.[1] Oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1]
Q3: What is the function of the base in the Suzuki coupling reaction?
The base is a critical component of the Suzuki coupling and performs several essential functions. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][2][3] The base also assists in the reductive elimination step, which regenerates the active Pd(0) catalyst.[1]
Q4: Which is a more suitable coupling partner: 2-bromopyridine or 2-chloropyridine?
Generally, aryl bromides like 2-bromopyridine are more reactive than aryl chlorides in Suzuki coupling reactions.[1] The carbon-bromine bond is weaker than the carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle more favorable.[1] While couplings with 2-chloropyridines are possible, they often necessitate more specialized and highly active catalyst systems.[1][2]
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
If you observe unreacted 2-bromopyridine, consider the following troubleshooting steps:
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate and drive the reaction to completion.[1][2]
-
Screen Different Catalysts and Ligands: The choice of catalyst and ligand is critical. For challenging substrates like 2-bromopyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[1] Pre-formed palladium complexes with these ligands, known as Buchwald precatalysts, are also highly recommended.[1]
-
Evaluate Base Strength: The base may not be strong enough to facilitate the transmetalation step efficiently.[1] Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[1][3]
Problem 2: Significant formation of byproducts (homocoupling and/or debromination).
The presence of side products can significantly lower the yield of the desired product.
-
Minimizing Homocoupling: The formation of a biaryl product from the self-coupling of two boronic acid molecules is often caused by the presence of oxygen.[1] To minimize this side reaction, ensure all solvents and the reaction mixture are thoroughly degassed.[1] Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[1] Maintaining a positive pressure of an inert gas throughout the reaction is also crucial.
-
Preventing Debromination (Protodehalogenation): The replacement of the bromine atom on the pyridine ring with a hydrogen atom is another common side reaction. This can be influenced by the solvent, base, and temperature. Using anhydrous solvents and ensuring all glassware is thoroughly dried can help reduce this side reaction.[4]
Problem 3: Protodeboronation of the boronic acid.
If you suspect the boronic acid is decomposing, consider these options:
-
Use Boronic Esters or Trifluoroborate Salts: More stable boronic acid derivatives, such as pinacol esters or potassium trifluoroborate salts, are less prone to protodeboronation.[1][2]
-
Anhydrous Conditions: If using a boronic acid, ensure the reaction conditions are strictly anhydrous, as water can facilitate this side reaction.
Data on Reaction Conditions
The following tables summarize the influence of different parameters on the yield of Suzuki coupling reactions with 2-substituted pyridines. This data is compiled from various sources and serves as a general guide for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination. |
| Pd(PPh₃)₄ (2-5) | None | Low to High | Can be effective, but ligandless systems are often less robust. |
| Buchwald Precatalysts (e.g., XPhos-Pd-G3) (1-3) | (Internal) | High to Excellent | Often provide superior results due to high activity and stability.[1] |
Table 2: Effect of Base and Solvent on Yield
| Base (Equivalents) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[3] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[1][3] |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1][3] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1][3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine 2-bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times.[2]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[1]
-
Catalyst Addition: Add the palladium catalyst and, if separate, the ligand under a positive pressure of inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][2] The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by an appropriate method, such as column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yielding 2-bromopyridine Suzuki coupling.
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Minimizing Byproducts in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to byproduct formation during the synthesis of pyrazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, alongside detailed experimental protocols and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in pyrazole synthesis and why does it form?
A1: The most prevalent byproduct in pyrazole synthesis is the formation of regioisomers.[1][2] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[1] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[2]
Q2: How can I control regioselectivity and minimize the formation of unwanted regioisomers?
A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. Several strategies can be employed:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase regioselectivity in favor of a specific isomer.[2][3]
-
pH Control: Adjusting the pH of the reaction mixture can influence the initial site of attack by the hydrazine.[2] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[2]
-
Reaction Temperature: Temperature can play a role in controlling which regioisomer is favored. Optimization of the reaction temperature is crucial.[4]
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway and, consequently, the regioselectivity.[5]
Q3: My reaction is suffering from low conversion rates. What are the potential causes and solutions?
A3: Low conversion rates can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the hydrazine or 1,3-dicarbonyl compounds can lead to unwanted side reactions and inhibit the desired transformation. Ensure the use of high-purity starting materials.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst all play a significant role. If you observe low conversion, consider increasing the reaction temperature or prolonging the reaction time, while monitoring the progress by TLC.[1] The choice of solvent (e.g., aprotic dipolar solvents like DMF or DMSO) and catalyst (e.g., nano-ZnO) can also dramatically impact reaction rates and yields.[1][5]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can slow down the reaction. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.[1]
Q4: I am observing colored impurities in my reaction mixture. What is the likely cause and how can I prevent it?
A4: The formation of yellow or red colored impurities is often due to the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[1] To mitigate this, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), especially if the reagents or intermediates are known to be sensitive to air and oxidation. Using freshly distilled or purified hydrazines can also help.
Q5: In my metal-catalyzed N-arylation of a pyrazole, I am isolating biaryl byproducts. How can I minimize this side reaction?
A5: Biaryl formation is a common side reaction in metal-catalyzed N-arylation reactions (e.g., using copper or palladium catalysts), arising from the homocoupling of the aryl halide starting material.[1] To suppress this byproduct, you can try the following:
-
Lower Reaction Temperature: Higher temperatures can sometimes favor the C-C homocoupling.[1]
-
Ligand Screening: The choice of ligand is crucial. Some ligands are better at promoting the desired C-N bond formation over C-C coupling.[1]
-
Adjust Stoichiometry: Carefully controlling the ratio of reactants can sometimes minimize the formation of biaryl byproducts.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your pyrazole synthesis experiments.
Issue 1: A mixture of regioisomers is observed by NMR.
-
Symptom: ¹H and ¹³C NMR spectra of the crude product show two sets of signals for the pyrazole core and its substituents.
-
Troubleshooting Workflow:
Troubleshooting workflow for regioisomer formation. -
Solutions:
-
Change Solvent: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) to enhance regioselectivity.[2][3]
-
Optimize Temperature: Systematically vary the reaction temperature to determine if one regioisomer is kinetically or thermodynamically favored.[4]
-
Adjust pH: Investigate the effect of acidic or basic conditions on the regiochemical outcome.[2]
-
Purification: If the formation of regioisomers cannot be completely suppressed, they can often be separated by silica gel column chromatography.[1]
-
Issue 2: The reaction has stalled, with significant starting material remaining.
-
Symptom: TLC analysis shows a significant amount of unreacted starting materials even after a prolonged reaction time.[1]
-
Troubleshooting Workflow:
Troubleshooting workflow for low conversion. -
Solutions:
-
Verify Reagent Purity: Ensure the hydrazine and 1,3-dicarbonyl compound are of high purity.[1]
-
Increase Temperature/Time: Gradually increase the reaction temperature and monitor for the consumption of starting materials by TLC.[1]
-
Catalyst Screening: If applicable, screen different catalysts (e.g., nano-ZnO) that have been shown to be effective for pyrazole synthesis.[1][5]
-
Solvent Optimization: Test different solvents, such as aprotic dipolar solvents (DMF, DMSO) which can sometimes improve reaction rates.[1]
-
Quantitative Data Summary
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1 | 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 85:15 | [2] |
| 2 | 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | [2][3] |
| 3 | 1-(4-Chlorophenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | 70:30 | [2] |
| 4 | 1-(4-Chlorophenyl)-1,3-butanedione | Phenylhydrazine | HFIP | >98:2 | [3] |
Table 2: Optimization of Reaction Conditions for Nano-ZnO Catalyzed Pyrazole Synthesis
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5 | Ethanol | Room Temp | 12 | 75 | [1][5] |
| 2 | 10 | Ethanol | Room Temp | 6 | 91 | [1][5] |
| 3 | 10 | Methanol | Room Temp | 8 | 85 | [5] |
| 4 | 10 | Ethanol | 60 | 4 | 88 | [5] |
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis using TFE
This protocol describes a general procedure for the regioselective synthesis of a pyrazole using 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
-
Protocol 2: Nano-ZnO Catalyzed Pyrazole Synthesis
This protocol provides a method for an efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazoles.
-
Materials:
-
Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
nano-ZnO (10 mol%)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.[1][5]
-
Protocol 3: Minimizing Biaryl Formation in Copper-Catalyzed N-Arylation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of a pyrazole, with considerations for minimizing biaryl byproduct formation.
-
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
CuI (5 mol%)
-
Diamine ligand (10 mol%)
-
K₂CO₃ (2.0 mmol)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add CuI, the diamine ligand, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the pyrazole, aryl halide, and solvent.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: Improving the Solubility of Pyyridine-Pyrazole Compounds for Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyridine-pyrazole compounds in biological assays. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome these common hurdles.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My pyridine-pyrazole compound precipitated out of solution when I diluted my DMSO stock into the aqueous assay buffer. What should I do?
A1: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, a problem often encountered with hydrophobic molecules like many pyridine-pyrazole derivatives.[1]
Here are a few troubleshooting steps:
-
Lower the Final Compound Concentration: Determine if the current concentration is essential for the assay. If possible, lower the concentration to a level below the compound's aqueous solubility limit.
-
Increase the Co-solvent Concentration: If the assay can tolerate it, slightly increasing the final concentration of your organic co-solvent (e.g., from 0.5% to 1% DMSO) might be enough to keep the compound in solution. Always check the tolerance of your biological assay for the specific co-solvent.
-
Change the Co-solvent: Some assays may tolerate other co-solvents better than DMSO. Consider solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[2]
-
Adjust the pH: The solubility of pyridine-pyrazole compounds can be pH-dependent due to the presence of basic nitrogen atoms in the pyridine and pyrazole rings.[3] Modifying the pH of the assay buffer (if the assay permits) can significantly increase solubility. For basic compounds, lowering the pH will generally increase solubility.
Q2: I'm observing inconsistent results in my biological assay, which I suspect is due to poor solubility. How can I confirm this?
A2: Inconsistent assay results are a classic sign of a compound's poor solubility. You can confirm this by:
-
Visual Inspection: After diluting your compound in the assay buffer, let it sit for a while and visually inspect for any signs of precipitation or cloudiness. You can also centrifuge the plate and look for a pellet.
-
Solubility Assays: Perform a kinetic or thermodynamic solubility assay to determine the actual solubility of your compound in the specific assay buffer. This will give you a quantitative measure of its solubility limit.
-
Nephelometry: This technique measures light scattering caused by insoluble particles and can be used to detect precipitation in a high-throughput manner.
Q3: I need to use a high concentration of my pyridine-pyrazole compound in my assay, but it's not soluble enough. What are my options?
A3: When high concentrations are necessary, you may need to employ more advanced formulation strategies:
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used type.[1]
-
Surfactants: Surfactants like Tween-80 can form micelles that encapsulate insoluble compounds, increasing their apparent solubility.[1]
-
-
Solid Dispersions: Creating an amorphous solid dispersion of your compound in a polymer matrix can significantly enhance its dissolution rate and apparent solubility. This is a more advanced technique typically used in later-stage drug development but can be adapted for in vitro work.
Frequently Asked Questions (FAQs)
Q1: Why are pyridine-pyrazole compounds often poorly soluble in aqueous solutions?
A1: The pyridine-pyrazole scaffold is largely aromatic and often planar, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[2] Additionally, these compounds are often quite hydrophobic, further limiting their solubility in aqueous media.
Q2: What is the difference between kinetic and thermodynamic solubility?
A2:
-
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It represents a supersaturated state and is often higher than thermodynamic solubility. This is the more relevant measure for many in vitro assays.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is determined by dissolving the solid compound directly in the aqueous buffer and allowing it to reach equilibrium over a longer period.
Q3: How can I structurally modify my pyridine-pyrazole compound to improve its solubility?
A3: Medicinal chemistry strategies can be employed to enhance solubility:
-
Introduce Polar or Ionizable Groups: Adding polar functional groups (e.g., amines, hydroxyls) or ionizable groups (e.g., basic amines, carboxylic acids) can increase a compound's polarity and ability to interact with water. For instance, introducing a basic 1-methylpiperazine group has been explored to improve aqueous solubility.[4]
-
Disrupt Planarity: The planarity of the pyridine-pyrazole core contributes to its low solubility. Introducing non-planar substituents can disrupt crystal packing and improve solubility.[5]
-
Replace Aromatic Rings: Replacing a phenyl ring with a more polar heterocycle can also be an effective strategy to enhance solubility.[4]
Q4: What are the most common co-solvents used to improve the solubility of pyridine-pyrazole compounds?
A4: The most commonly used co-solvents in biological assays are:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
N,N-Dimethylformamide (DMF)
It is crucial to always include a vehicle control in your experiments with the same concentration of the co-solvent to account for any effects of the solvent itself on the biological assay.
Data Presentation
Table 1: Summary of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Applicability for Pyridine-Pyrazole Compounds |
| pH Adjustment | Increases the ionization of the compound, which is typically more soluble than the neutral form. | Highly applicable, as the pyridine and pyrazole nitrogens are basic and can be protonated at lower pH. |
| Co-solvents | Reduces the polarity of the solvent system, allowing for better solvation of hydrophobic compounds. | Widely used and effective for initial troubleshooting and in many standard assays. |
| Cyclodextrins | Encapsulate the hydrophobic compound within a hydrophilic shell, forming an inclusion complex. | Very effective for significantly increasing aqueous solubility without altering the compound's structure. |
| Surfactants | Form micelles that encapsulate the compound, increasing its apparent solubility. | Useful for highly lipophilic compounds, but potential for surfactant interference with the assay must be evaluated. |
| Structural Modification | Alters the physicochemical properties of the compound itself to be more favorable for dissolution. | A long-term strategy in drug discovery to optimize lead compounds. |
Table 2: Illustrative Example of Solubility Enhancement for a Pyridine-Pyrazole Compound
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for a specific pyridine-pyrazole compound. It is meant to demonstrate the potential impact of different solubility enhancement techniques.
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Aqueous Buffer (pH 7.4) | 1 | - |
| Aqueous Buffer (pH 5.0) | 15 | 15x |
| 1% DMSO in Aqueous Buffer (pH 7.4) | 10 | 10x |
| 5% HP-β-CD in Aqueous Buffer (pH 7.4) | 50 | 50x |
| 1% Tween-80 in Aqueous Buffer (pH 7.4) | 35 | 35x |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a pyridine-pyrazole compound in an aqueous buffer.
Materials:
-
Pyridine-pyrazole compound
-
DMSO (high purity)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (polypropylene for compound storage, clear for analysis)
-
Plate shaker
-
Plate reader (UV-Vis or other detection method) or HPLC-UV/MS
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the DMSO stock solution.
-
Dilution into Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution into a 96-well analysis plate containing the aqueous buffer (e.g., 198 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Analysis:
-
Direct UV/Vis: If the compound has a strong chromophore, read the absorbance at the compound's λmax. The concentration at which the absorbance plateaus or becomes non-linear indicates the solubility limit.
-
Nephelometry: Measure the light scattering in each well. A sharp increase in scattering indicates precipitation.
-
Filtration/Centrifugation followed by HPLC/MS: For a more accurate measurement, filter or centrifuge the plate to remove any precipitate. Analyze the supernatant by a suitable method like HPLC-UV or LC-MS to quantify the amount of dissolved compound.
-
Protocol 2: Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a pyridine-pyrazole compound.
Materials:
-
Solid pyridine-pyrazole compound
-
Aqueous buffer
-
Vials
-
Shaker/incubator
-
Filtration system (e.g., 0.45 µm syringe filters)
-
HPLC-UV/MS for quantification
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials.
-
Filtration: Carefully take an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS against a standard curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Buchwald-Hartwig Amination of Pyridines
Welcome to our dedicated technical support center for overcoming challenges in the Buchwald-Hartwig amination of pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of pyridines often challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning or deactivation and consequently, low reaction yields.[1][2] This coordination competes with the desired catalytic cycle, slowing down or completely inhibiting the reaction.
Q2: What are the common signs of catalyst poisoning or a failed reaction?
A2: Several indicators may suggest a problem with your reaction:
-
Low to no conversion: The most obvious sign is the lack of product formation, as observed by TLC, GC-MS, or LC-MS.
-
Formation of Palladium Black: The appearance of a black precipitate indicates that the active Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.[2] This can happen if the catalytic cycle is slow due to pyridine inhibition.[1]
-
Stalled Reaction: The reaction may start but then stop before completion, suggesting that the catalyst was initially active but became deactivated over time.[2]
-
Dehalogenation: The starting pyridine halide is consumed, but the desired aminated product is not formed. Instead, a proton replaces the halide.[1]
Q3: How does the choice of ligand impact catalyst poisoning by pyridines?
A3: The ligand plays a critical role in preventing catalyst poisoning. Sterically bulky, electron-rich phosphine ligands are often essential for the successful amination of pyridines.[1][2] These ligands:
-
Sterically shield the palladium center: The bulkiness of the ligand can physically block the pyridine nitrogen from coordinating to the metal.
-
Increase electron density on the palladium: This can promote the desired steps in the catalytic cycle and potentially weaken the bond between palladium and the pyridine nitrogen.[1]
Commonly successful ligands for pyridine amination include biaryl phosphine ligands like XPhos, SPhos, and RuPhos, as well as bulky trialkylphosphines such as P(t-Bu)₃.[1][2]
Q4: Can the palladium precatalyst influence the outcome of the reaction?
Q5: What is the role of the base, and which one should I choose?
A5: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.[2][4] The choice of base is highly dependent on the specific substrates and their functional group tolerance.[5]
-
Strong bases like NaOtBu and LHMDS often lead to faster reaction rates but are incompatible with sensitive functional groups like esters and nitro groups.[6]
-
Weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ offer better functional group tolerance.[6][7] Cs₂CO₃ is often an excellent choice due to its unique properties.[7]
-
The physical properties of the base, such as particle size, can also impact the reaction, especially in large-scale reactions.[3]
Q6: Which solvents are recommended for the Buchwald-Hartwig amination of pyridines?
A6: Toluene and 1,4-dioxane are the most commonly used and effective solvents for this reaction.[2][8] Ethereal solvents like THF and aromatic solvents are generally good choices.[3] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine itself as a solvent, as they can inhibit the reaction by coordinating to the palladium catalyst.[3]
Troubleshooting Guide
Problem 1: Low or No Product Conversion
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a bulkier, electron-rich ligand: Try ligands such as XPhos, SPhos, or RuPhos.[1][2] 2. Use a precatalyst: Employ a well-defined palladium precatalyst (e.g., a G4-XPhos precatalyst). 3. Increase catalyst loading: A modest increase from 1 mol% to 3 mol% might overcome partial deactivation.[1] |
| Inefficient Oxidative Addition | 1. Change the halide: If possible, switch from a pyridine chloride to a bromide or iodide, which are more reactive.[1][5] 2. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments, monitoring for decomposition.[1] |
| Poor Reagent Purity or Inertness | 1. Ensure anhydrous and anaerobic conditions: Use freshly dried solvents and degas the reaction mixture.[2] All palladium catalysts, once activated by the base, are sensitive to air.[9] 2. Use high-purity reagents: Impurities in starting materials can act as catalyst poisons. |
| Reagent Insolubility | 1. Change the solvent: If starting materials or the base are not dissolving, try a different recommended solvent like toluene or 1,4-dioxane.[2] |
Problem 2: Formation of Palladium Black (Catalyst Decomposition)
| Possible Cause | Suggested Solution |
| Slow Catalysis Leading to Agglomeration | This often occurs when pyridine inhibition slows the catalytic cycle, increasing the lifetime of the active Pd(0) species in solution and allowing it to agglomerate.[1] The solutions are the same as for overcoming catalyst poisoning (see above): use a bulkier ligand, a precatalyst, and optimize reaction conditions to accelerate the catalytic cycle. |
| High Reaction Temperature | Prolonged heating at high temperatures (>120 °C) can cause thermal decomposition of the catalyst.[2] Lower the reaction temperature to 80-100 °C and potentially increase the reaction time.[2][3] |
Problem 3: Significant Byproduct Formation (e.g., Dehalogenation)
| Possible Cause | Suggested Solution |
| Unfavorable Reaction Kinetics | The rates of desired reductive elimination versus side reactions like dehalogenation can be influenced by reaction parameters. 1. Optimize ligand and base: Screen different combinations of bulky ligands and bases. 2. Lower the reaction temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Pyridine Halide:
-
Reaction Setup:
-
Oven-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).
-
To the reaction vessel, add the pyridine halide (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), and the palladium precatalyst (e.g., G4-XPhos, 1-3 mol%) and ligand (if not using a precatalyst).
-
Seal the vessel and purge with an inert gas for several minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (typically 80-110 °C).[2]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Troubleshooting Process
Below are diagrams to illustrate key concepts and workflows for troubleshooting the Buchwald-Hartwig amination of pyridines.
Caption: Catalyst poisoning by pyridine and the role of bulky ligands.
Caption: A step-by-step workflow for troubleshooting low yields.
Caption: Relationship between catalyst state and reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Functionalizing Bipyridyl Pyrazoles
Welcome to the technical support center for the functionalization of bipyridyl pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when functionalizing bipyridyl pyrazoles?
A1: The primary challenges in functionalizing bipyridyl pyrazoles often stem from the inherent properties of the heterocyclic rings. The pyridine and pyrazole moieties can act as ligands for the metal catalyst, leading to catalyst inhibition or poisoning.[1] Other common issues include achieving regioselectivity, low reaction yields, and the occurrence of side reactions such as hydrodehalogenation or homocoupling. For nitrogen-rich heterocycles, the presence of acidic N-H groups can also interfere with catalytic cycles.[1]
Q2: How do I choose the appropriate palladium catalyst and ligand for a Suzuki-Miyaura coupling to synthesize or functionalize a bipyridyl pyrazole?
A2: The choice of catalyst and ligand is critical. For Suzuki-Miyaura reactions involving pyridyl and pyrazolyl halides, modern palladium precatalysts are often more effective than traditional sources like Pd(OAc)₂.[2] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can enhance catalytic activity and prevent catalyst deactivation.[3][4] The selection should be based on the specific substrates, with sterically hindered substrates often benefiting from bulkier ligands.[2][5]
Q3: My Buchwald-Hartwig amination of a bipyridyl pyrazole halide is giving low yields. What should I check first?
A3: For low-yielding Buchwald-Hartwig reactions, the first step is to ensure anhydrous and anaerobic conditions, as oxygen can deactivate the palladium catalyst.[2] The purity of the aryl halide, amine, catalyst, and ligand is also paramount. The choice of base is another critical factor; strong bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with sensitive functional groups.[2][5]
Q4: I am observing poor regioselectivity in the C-H functionalization of my bipyridyl pyrazole. How can I improve it?
A4: Achieving regioselectivity in C-H functionalization is a significant challenge due to multiple potential reaction sites. The directing group strategy is a powerful approach to control selectivity.[6][7] The inherent electronic properties of the pyrazole and pyridine rings also influence reactivity, with the C-5 position of the pyrazole often being the most acidic and reactive.[8] Fine-tuning of reaction conditions, including the solvent and catalyst system, can also influence the regiochemical outcome.[9]
Q5: What are common side reactions in palladium-catalyzed cross-coupling of bipyridyl pyrazoles and how can they be minimized?
A5: Common side reactions include hydrodehalogenation (replacement of the halogen with hydrogen), homocoupling of the starting materials, and protodeboronation of boronic acids in Suzuki-Miyaura reactions.[1][2] To minimize these, it is important to use degassed solvents, high-purity reagents, and an appropriate base. Optimizing the reaction temperature and time can also help to favor the desired cross-coupling pathway.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | 1. Catalyst deactivation by pyridine/pyrazole nitrogen.[1] 2. Poor quality or decomposition of boronic acid.[10] 3. Ineffective base.[11][12] 4. Insufficiently degassed solvents.[10] | 1. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to shield the metal center.[4] 2. Use fresh, high-purity boronic acid or a boronate ester for increased stability. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Inorganic bases are often superior to organic bases in aqueous media.[11] 4. Thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar).[10] |
| Protodeboronation of Pyridylboronic Acid | The pyridylboronic acid is unstable under the reaction conditions, leading to deborylation.[1] | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Switch to a more stable boronate ester (e.g., pinacol ester). 3. Use KF as the base, which can sometimes stabilize the boronic acid.[13] |
| Homocoupling of Starting Materials | The reaction conditions favor the coupling of two molecules of the same starting material. | 1. Lower the reaction temperature. 2. Decrease the catalyst loading. 3. Ensure a proper stoichiometric ratio of the coupling partners. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | 1. Catalyst inhibition by the bipyridyl pyrazole substrate. 2. Inactive catalyst or ligand.[2] 3. Inappropriate base for the substrate.[2][5] 4. Presence of oxygen or moisture.[2] | 1. Employ sterically hindered biarylphosphine ligands to promote the reaction.[14] 2. Use a fresh, high-quality palladium precatalyst and ligand. 3. Screen a panel of bases (e.g., NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄). Weaker bases may be required for sensitive substrates. 4. Ensure the reaction is set up under a strictly inert atmosphere with anhydrous solvents. |
| Decomposition of Starting Material or Product | The base is too strong or the temperature is too high, leading to degradation of sensitive functional groups.[2] | 1. Switch to a milder base such as Cs₂CO₃ or K₃PO₄.[2] 2. Lower the reaction temperature and monitor the reaction progress closely. |
| Formation of Side Products (e.g., Hydrodehalogenation) | The catalytic cycle is diverted to undesired pathways.[2] | 1. Optimize the ligand-to-metal ratio. 2. Adjust the reaction temperature and time. 3. Ensure the absence of water, which can be a source of protons for hydrodehalogenation.[2] |
C-H Functionalization
| Problem | Possible Cause | Troubleshooting Steps |
| Low Reactivity | 1. The C-H bond is not sufficiently activated. 2. The directing group is ineffective. 3. Catalyst poisoning by the heterocyclic substrate.[6][7] | 1. Increase the reaction temperature. 2. Screen different directing groups if applicable. 3. Use a higher catalyst loading or a more robust catalyst system.[9] |
| Poor Regioselectivity | Multiple C-H bonds have similar reactivity. | 1. Employ a directing group to favor functionalization at a specific position.[6] 2. Modify the electronic properties of the substrate. 3. Screen different solvents, as they can influence regioselectivity.[9] |
| Formation of Multiple Products | The reaction conditions are too harsh, leading to over-functionalization or side reactions. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Use a more selective catalyst. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Bipyridyl Pyrazole
-
Reaction Setup: To an oven-dried reaction vessel, add the halogenated bipyridyl pyrazole (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 1.1-1.5 equiv. relative to Pd) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.
-
Solvent and Degassing: Add the degassed solvent (e.g., dioxane/water, toluene/water) to the reaction vessel. Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Halogenated Bipyridyl Pyrazole
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the halogenated bipyridyl pyrazole (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., NaOtBu, 1.5-2.0 equiv.), the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-5 mol%), and the ligand (if not using a precatalyst) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Dry the combined organic layers, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.[2]
Visualizations
Caption: A logical workflow for troubleshooting low-yield functionalization reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Technical Support Center: Addressing Poor Regioselectivity in Pyrazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor regioselectivity in pyrazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor regioselectivity in pyrazole synthesis from 1,3-dicarbonyl compounds and substituted hydrazines?
Poor regioselectivity in the Knorr pyrazole synthesis and related reactions is a common issue when using unsymmetrical 1,3-dicarbonyl compounds. The formation of a mixture of regioisomers arises from the initial nucleophilic attack of the substituted hydrazine, which can occur at either of the two different carbonyl carbons of the dicarbonyl compound. The outcome of this competition is influenced by a combination of electronic and steric factors of the substituents on both reactants, as well as the reaction conditions.[1]
Q2: How does the choice of solvent affect the regioselectivity of pyrazole formation?
The solvent can have a dramatic impact on the regioselectivity of the reaction. While traditional solvents like ethanol often lead to mixtures of regioisomers, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity.[2][3][4][5] These non-nucleophilic fluorinated alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the selectivity.[2] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding, potentially directing the nucleophilic attack of the hydrazine.[6]
Q3: Can reaction temperature be used to control regioselectivity?
Yes, reaction temperature is a critical parameter that can influence the regiochemical outcome.[7] In some cases, simply adjusting the temperature can favor the formation of one regioisomer over the other. It is often worthwhile to screen a range of temperatures, from room temperature to reflux, to determine the optimal condition for the desired selectivity.
Q4: What is the role of catalysts in controlling regioselectivity?
Catalysts, particularly Lewis acids, can be employed to improve regioselectivity. A Lewis acid can coordinate to one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and thereby directing the nucleophilic attack of the hydrazine.[8] This approach can be highly effective in promoting the formation of a single regioisomer.
Q5: Are there alternative synthetic methods to the classical Knorr condensation that offer better regioselectivity?
Yes, several alternative methods have been developed to overcome the regioselectivity limitations of the Knorr synthesis. These include:
-
Using β-enamino diketones: These surrogates for 1,3-dicarbonyls can provide excellent regiocontrol.[9]
-
1,3-Dipolar cycloadditions: The reaction of a diazo compound with an alkyne or alkene offers a different synthetic route to the pyrazole core and can be highly regioselective.
-
Multicomponent reactions: One-pot, multicomponent syntheses, often catalyzed by Lewis acids, can provide regioselective access to highly substituted pyrazoles.[8]
Q6: How can microwave-assisted synthesis impact regioselectivity?
Microwave-assisted organic synthesis (MAOS) can lead to dramatically reduced reaction times, higher yields, and in some cases, improved selectivity compared to conventional heating.[10] The rapid and efficient heating provided by microwaves can sometimes favor the formation of the thermodynamically more stable regioisomer.
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are not significant enough to direct the reaction under your current conditions.
-
Solution 1: Change the Solvent. Switch from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP. This is often the most effective first step to improving regioselectivity.[2][3][4][5]
-
Solution 2: Modify the Temperature. Systematically vary the reaction temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically controlled product.
-
Solution 3: Introduce a Catalyst. Add a Lewis acid catalyst to the reaction mixture to selectively activate one of the carbonyl groups.
-
Solution 4: Modify the Substrate. If possible, modify the substituents on the 1,3-dicarbonyl to create a greater steric or electronic bias.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.
-
Solution 1: Explore Alternative Synthetic Routes. Consider using a different synthetic strategy that is known to favor the desired substitution pattern, such as a 1,3-dipolar cycloaddition or a multicomponent reaction.
-
Solution 2: Alter the Reaction Conditions Drastically. A significant change in solvent polarity (e.g., from a protic to an aprotic solvent) or the addition of a bulky catalyst could potentially reverse the regioselectivity.[6]
-
Solution 3: Invert the Reactivity. It may be possible to use a different set of starting materials that, through a different reaction mechanism, lead to the desired regioisomer.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.
-
Solution: Chromatographic Separation. Separation of pyrazole regioisomers can often be achieved by silica gel column chromatography.[11][12][13] The success of the separation will depend on the difference in polarity between the two isomers. A systematic screening of different solvent systems (e.g., various ratios of hexanes and ethyl acetate) using thin-layer chromatography (TLC) is recommended to identify the optimal eluent for separation.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | 40:60 | 95 | [2] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | 92 | [2] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | 96 | [2] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | EtOH | 55:45 | 90 | [2] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | TFE | 90:10 | 88 | [2] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | HFIP | >99:1 | 94 | [2] |
Regioisomer A corresponds to the pyrazole with the aryl/heteroaryl group at the 5-position and the trifluoromethyl group at the 3-position. Regioisomer B is the opposite.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Synthesis of Pyrazolones
-
Materials:
-
Ethyl acetoacetate (7.68 mmol)
-
Phenylhydrazine hydrate (7.29 mmol)
-
-
Procedure:
-
In a microwave reaction vessel, combine ethyl acetoacetate (0.98 mL, 7.68 mmol) and phenylhydrazine hydrate (0.72 mL, 7.29 mmol).
-
Seal the vessel and expose the mixture to microwave irradiation (e.g., 20% power input) for approximately 4 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.
-
Collect the precipitate by filtration. If no precipitate forms, reduce the volume of the solution under vacuum and cool to induce crystallization.[14]
-
Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography
-
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel for flash chromatography
-
Appropriate solvents for elution (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
Determine an appropriate solvent system for separation by running TLC plates of the crude mixture in various solvent ratios.
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack a chromatography column.
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure regioisomers.[12][13]
-
Visualizations
Caption: Formation of regioisomers in pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Decision-making for regioselective pyrazole synthesis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
Technical Support Center: Strategies to Reduce Homocoupling in Cross-Coupling Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of homocoupling side reactions in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it problematic?
A1: Homocoupling is a common side reaction where two identical coupling partners react with each other to form a symmetrical dimer. For instance, in a Suzuki coupling, two molecules of the organoboron reagent can couple to form a biaryl byproduct.[1] Similarly, in Sonogashira couplings, two terminal alkyne molecules can react to form a symmetrical 1,3-diyne, a reaction also known as Glaser or Hay coupling.[2] This side reaction is undesirable because it consumes the starting materials, reduces the yield of the intended cross-coupled product, and can complicate the purification process due to the structural similarities between the homocoupled byproduct and the desired product.[1][3]
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are generally the presence of oxygen and the state of the palladium catalyst.[1][3][4]
-
Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the organometallic reagent.[1][3][4] Rigorous exclusion of oxygen is therefore critical.[5]
-
Palladium(II) Precursors: Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst can lead to homocoupling.[1][3] Before the catalytic cycle is fully established, these Pd(II) species can react directly with the organometallic reagent to produce the homocoupled dimer.[3]
-
Copper Co-catalyst (in Sonogashira reactions): In Sonogashira couplings, the copper(I) co-catalyst, while accelerating the desired reaction, also catalyzes the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[2][6]
Q3: Which cross-coupling reactions are most susceptible to homocoupling?
A3: While homocoupling can occur in many cross-coupling reactions, it is a particularly common issue in:
-
Suzuki-Miyaura Coupling: Homocoupling of boronic acids is frequently observed.[3]
-
Sonogashira Coupling: The homocoupling of terminal alkynes (Glaser coupling) is a significant side reaction, often promoted by the copper co-catalyst.[2][7]
-
Stille Coupling: Homocoupling of organostannane reagents can occur, proceeding through either a reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[8]
Q4: How can the choice of catalyst and ligands influence homocoupling?
A4: The selection of the palladium source and the supporting ligands plays a crucial role in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is often preferred over a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to reduce the initial concentration of Pd(II) species that can promote homocoupling.[4] If a Pd(II) source is used, adding a mild reducing agent can be beneficial.[4][5]
-
Ligands: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the cross-coupling cycle, which often outcompetes the pathways leading to homocoupling.[4][9] The optimal ligand is often substrate-dependent, so screening may be necessary.[2]
Q5: What role do the base and solvent play in controlling homocoupling?
A5: The base and solvent system can significantly impact the extent of homocoupling.
-
Base: While a base is necessary for many cross-coupling reactions, a highly concentrated or overly strong base can sometimes promote side reactions.[4] The choice of base can be critical; for example, in Sonogashira reactions, secondary amines like piperidine or diisopropylamine may be more effective at suppressing homocoupling than tertiary amines like triethylamine.[9]
-
Solvent: Solvents should be thoroughly degassed to remove dissolved oxygen.[4][10] In some cases, such as Suzuki couplings with alkylboronic acids, anhydrous conditions may be beneficial, although a small amount of water is often needed to dissolve the base.[4]
Troubleshooting Guides
Issue 1: Significant Homocoupling Observed in Suzuki-Miyaura Coupling
If you are observing a low yield of your desired cross-coupled product and a significant amount of a symmetrical biaryl byproduct, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Issue 2: Prevalent Alkyne Dimerization (Glaser Coupling) in Sonogashira Reactions
The formation of a 1,3-diyne byproduct is a common challenge in Sonogashira couplings. Here are steps to mitigate this issue.
-
Exclude Oxygen: As with other cross-coupling reactions, the most critical first step is to rigorously exclude oxygen from the reaction mixture by using an inert atmosphere (argon or nitrogen).[2][9]
-
Utilize Copper-Free Conditions: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[2][9] These methods often require careful optimization of the palladium catalyst, ligand, and base.[9]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[2]
-
Optimize Ligand and Base: The choice of phosphine ligand and amine base can significantly influence the reaction outcome. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling.[9] Secondary amines are often more effective than tertiary amines in suppressing homocoupling.[9]
Caption: Generalized cross-coupling cycle and competing homocoupling pathway.
Data Summary
The following tables summarize the impact of various reaction parameters on the yield of cross-coupled products versus homocoupled byproducts.
Table 1: Effect of Palladium Source and Oxygen on Homocoupling in Suzuki Coupling
| Entry | Palladium Source | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | Pd(OAc)₂ | Air | 55 | 30 | [5] |
| 2 | Pd(OAc)₂ | Nitrogen | 85 | 10 | [5] |
| 3 | Pd(PPh₃)₄ | Air | 70 | 15 | [4] |
| 4 | Pd(PPh₃)₄ | Nitrogen | 95 | <5 | [4] |
| 5 | Pd/C (5%) | Nitrogen | 92 | 8 | [5] |
Data is illustrative and compiled from trends reported in the cited literature.
Table 2: Influence of Copper Co-catalyst and Ligand on Sonogashira Homocoupling
| Entry | Copper Source | Ligand | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | CuI (5 mol%) | PPh₃ | 75 | 20 | [2] |
| 2 | None | PPh₃ | 60 | 5 | [2][9] |
| 3 | CuI (5 mol%) | X-Phos | 88 | 10 | [9] |
| 4 | None | X-Phos | 92 | <2 | [9] |
Yields are representative and based on findings in the referenced articles.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize alkyne homocoupling.[2][9]
-
Reagent Preparation: Ensure all solvents (e.g., THF, DMF) are anhydrous and rigorously degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles. Ensure the aryl halide, terminal alkyne, palladium catalyst, ligand, and base are of high purity.
-
Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂/X-Phos, 1-2 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Solvent and Reagent Addition: Add the degassed solvent via syringe. Stir the mixture for a few minutes, then add the terminal alkyne (1.1-1.2 equiv.) via syringe. For particularly sensitive substrates, consider slow addition of the alkyne using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C). Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimizing Homocoupling in Suzuki Coupling via Slow Addition
This protocol outlines a general procedure for Suzuki-Miyaura coupling, incorporating slow addition of the boronic acid to suppress homocoupling.[4]
-
Glassware and Solvent Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Degas the chosen solvent (e.g., dioxane, toluene) by sparging with argon for at least 30 minutes.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition helps to maintain a low concentration of the boronic acid, thus disfavoring homocoupling.[4]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analytical Methods for Detecting Impurities in Heterocyclic Compound Synthesis
Welcome to the technical support center for analytical methods in heterocyclic compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during impurity detection and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of heterocyclic compounds?
Impurities can be introduced at various stages of the synthesis and storage process. They are generally classified into three main categories:
-
Organic Impurities: These can be starting materials, by-products of side reactions, intermediates, or degradation products that form during storage.[1] For heterocyclic compounds, these can also include isomers and enantiomeric impurities.
-
Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts (like palladium), heavy metals, and inorganic salts.[1][2]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis that are not completely removed from the final product.[1]
Q2: Which analytical techniques are most suitable for detecting impurities in heterocyclic compounds?
The choice of analytical technique depends on the nature of the impurity and the active pharmaceutical ingredient (API). Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile and widely used technique for separating and quantifying non-volatile organic impurities.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it excellent for identifying and quantifying trace-level impurities, including potential genotoxic impurities (PGIs).[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities and can also be used for quantification (qNMR).[9][10]
Q3: What are the regulatory guidelines for controlling impurities in pharmaceutical products?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity testing. Key guidelines include:
-
ICH Q3A(R2): Impurities in New Drug Substances.
-
ICH Q3B(R2): Impurities in New Drug Products.
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. Generally, impurities present at a level above 0.1% should be identified.
Troubleshooting Guides
HPLC Troubleshooting
Many heterocyclic compounds are basic in nature, which can lead to specific challenges in HPLC analysis, such as peak tailing.
Problem: Peak Tailing for Basic Heterocyclic Compounds
| Question | Possible Cause | Solution |
| Why are my peaks for a pyridine-containing compound tailing? | Secondary Interactions with Silanols: Basic analytes can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.[11] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH to ensure the full protonation of the silanol groups. A pH at least one unit below the pKa of the analyte is recommended.[12] 2. Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.[11] 3. Add a Chaotropic Reagent: For acidic mobile phases, adding a chaotropic reagent can help improve peak shape.[11] |
| I'm still seeing peak tailing after adjusting the pH. What else could be the issue? | Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. | Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[13] |
| Column Void or Blockage: A void at the column inlet or a partially blocked frit can distort the sample flow path.[13] | 1. Reverse Flush the Column: If the manufacturer allows, reverse the column and flush it with a strong solvent to remove contaminants from the inlet frit.[13] 2. Replace the Column: If flushing does not resolve the issue, the column may be damaged and require replacement.[13] |
Problem: Baseline Noise or Drift
| Question | Possible Cause | Solution |
| My HPLC baseline is noisy and drifting. What should I check? | Mobile Phase Issues: Dissolved gases, contamination, or improper mixing of the mobile phase can cause baseline instability.[14] | 1. Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[14] 2. Use High-Purity Solvents: Ensure you are using HPLC-grade solvents to avoid contamination.[15] 3. Check Mobile Phase Composition: If using a gradient, ensure the pump is mixing the solvents correctly. |
| Detector Problems: A dirty flow cell or a failing lamp can contribute to baseline noise. | 1. Clean the Flow Cell: Flush the flow cell with an appropriate solvent. 2. Check Lamp Performance: Monitor the lamp energy or intensity. Replace if it is low. | |
| System Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline. | Inspect for Leaks: Carefully check all fittings and connections for any signs of leakage.[14] |
GC-MS Troubleshooting
Problem: Ghost Peaks or Carryover
| Question | Possible Cause | Solution |
| I am seeing unexpected peaks in my GC-MS chromatogram, even in blank runs. What could be the cause? | Contamination: The syringe, inlet, or column could be contaminated from previous injections. | 1. Clean the Syringe: Thoroughly rinse the syringe with a strong solvent. 2. Clean the Inlet: Replace the inlet liner and septum.[16] 3. Bake Out the Column: Heat the column to a high temperature (within its limits) to remove contaminants.[16][17] |
| Septum Bleed: Particles from a degraded septum can enter the inlet and cause ghost peaks. | Replace the Septum: Use high-quality septa and replace them regularly.[17] |
Problem: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Cause | Solution |
| My peaks in the GC-MS analysis are showing significant tailing. | Active Sites: The inlet liner or the column may have active sites that interact with the analytes. | 1. Use a Deactivated Liner: Ensure you are using a liner with proper deactivation. 2. Condition the Column: Condition the column at a high temperature to passivate active sites.[17] |
| Column Overloading: Injecting too much sample can lead to peak distortion. | Reduce Sample Concentration: Dilute the sample or use a split injection to reduce the amount of analyte reaching the column.[17] |
LC-MS Troubleshooting
Problem: Matrix Effects (Ion Suppression or Enhancement)
| Question | Possible Cause | Solution |
| My analyte signal is inconsistent and lower than expected in my LC-MS analysis of a crude synthesis mixture. | Ion Suppression: Co-eluting components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source.[18][19][20][21][22] | 1. Improve Chromatographic Separation: Optimize the HPLC method to separate the analyte from interfering matrix components.[21] 2. Enhance Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove matrix components.[21] 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.[20] |
| Ion Enhancement: Less commonly, co-eluting compounds can enhance the ionization of the analyte, leading to artificially high results. | The same solutions for ion suppression (improved separation, sample cleanup, and use of an internal standard) are effective for mitigating ion enhancement. |
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical limits of detection (LOD) and limits of quantification (LOQ) for common analytical techniques used in impurity analysis. These values can vary depending on the specific analyte, matrix, and instrument conditions.
| Analytical Technique | Typical LOD | Typical LOQ | Primary Application for Impurity Analysis |
| HPLC-UV | 0.5 - 2 ng/mL (ppb)[16] | 2 - 10 ng/mL (ppb)[16] | Quantification of known organic impurities and degradation products. |
| GC-MS | 0.05 - 10 ppm | 0.15 - 50 ppm | Analysis of residual solvents and volatile impurities.[3][23] |
| LC-MS/MS | 0.07 - 10 ng/mL (ppb)[6][8] | 0.14 - 200 ng/mL (ppb)[6][8] | Detection and quantification of trace-level and genotoxic impurities. |
| NMR | 3 - 10 µg/g (ppm) for ¹H[14] | Dependent on S/N ratio, typically >10[9] | Structural elucidation of unknown impurities and quantification (qNMR). |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of a Pyridine Derivative
This protocol provides a general framework for developing an HPLC-UV method for a substituted pyridine compound.
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[24]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the sample and identify the main peak and any impurity peaks.
-
Calculate the area percentage of each impurity relative to the main peak.
-
Protocol 2: GC-MS Headspace Method for Residual Solvents
This protocol is for the determination of residual solvents in a heterocyclic API.
-
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass spectrometer detector.
-
Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).[25]
-
-
GC Conditions:
-
Inlet Temperature: 200 °C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Split Ratio: 10:1.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full scan (m/z 35-350).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not interfere with the analytes.
-
Seal the vial immediately.
-
-
Analysis:
-
Run a blank vial (solvent only).
-
Run a standard solution containing known concentrations of the expected residual solvents.
-
Analyze the sample vial.
-
Identify and quantify residual solvents by comparing retention times and mass spectra to the standard.
-
Protocol 3: NMR for Structural Elucidation of an Unknown Impurity
This protocol outlines the steps for identifying the structure of an unknown impurity isolated from a reaction mixture.
-
Impurity Isolation:
-
Isolate the impurity using preparative HPLC or flash chromatography to obtain a sufficient amount for NMR analysis (typically >1 mg).
-
-
Sample Preparation:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid overlapping signals.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Experiments:
-
1D ¹H NMR: Acquire a standard proton NMR spectrum to determine the number and types of protons in the molecule.
-
1D ¹³C NMR: Acquire a carbon spectrum (e.g., using a DEPT sequence) to identify the number and types of carbon atoms (CH, CH₂, CH₃, quaternary).
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (protons on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants in the ¹H NMR spectrum.
-
Use the 2D spectra to build fragments of the molecule and connect them to elucidate the final structure.
-
Compare the proposed structure with the starting materials and reaction conditions to ensure it is a plausible impurity.
-
Visualizations
Caption: General workflow for impurity detection and analysis.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FOCUS ON : NMR spectroscopy, when limits matter - SEQENS [seqens.com]
- 10. mdpi.com [mdpi.com]
- 11. welch-us.com [welch-us.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. orientjchem.org [orientjchem.org]
- 18. longdom.org [longdom.org]
- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. Message 2 [pharmacia.pensoft.net]
- 24. benchchem.com [benchchem.com]
- 25. asianjpr.com [asianjpr.com]
Technical Support Center: Scaling Up Purification of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the scaled-up purification of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of purification for this compound.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery from Silica Gel Chromatography | 1. High Polarity of the Compound: The compound may be strongly adsorbing to the silica gel due to the presence of pyridine and pyrazole nitrogens. 2. Inappropriate Solvent System: The eluent may not be strong enough to effectively desorb the compound. 3. Compound Degradation: The compound might be sensitive to the acidic nature of silica gel. | 1. Modify Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a C18 reversed-phase silica. 2. Optimize Eluent: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to reduce tailing and improve recovery. 3. Use a Chelating Agent: If metal impurities are suspected to be causing strong binding, pre-treating the crude material or adding a chelating agent like EDTA to the mobile phase might help. |
| Product "Oils Out" During Crystallization | 1. High Concentration of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation. 2. Inappropriate Solvent Choice: The solvent may have too high a solvating power for the compound at the crystallization temperature. 3. Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for orderly crystal growth. | 1. Pre-purification: Perform a quick filtration through a plug of silica or activated carbon to remove baseline impurities before crystallization. 2. Solvent System Screening: Use a co-solvent system (e.g., ethanol/water, dichloromethane/heptane). Add the anti-solvent slowly at a slightly elevated temperature until turbidity is observed, then allow to cool slowly. 3. Controlled Cooling: Use a programmable bath or insulate the crystallization vessel to ensure a slow and gradual cooling rate. |
| Persistent Impurity with Similar Polarity | 1. Isomeric Impurity: An isomer formed during the synthesis may have very similar chromatographic behavior. 2. Closely Related Byproduct: A byproduct from a side reaction could be structurally similar. | 1. High-Resolution Chromatography: Use a high-performance flash chromatography system with a high-efficiency column. A shallower gradient may be required to improve resolution. 2. Recrystallization: Screen a wide range of solvents to find one in which the impurity has significantly different solubility from the desired product. 3. Derivative Formation: In some challenging cases, it may be possible to selectively react the impurity to form a derivative with different physical properties, allowing for easier separation. |
| Batch-to-Batch Variation in Purity | 1. Inconsistent Crude Material Quality: Variations in the upstream synthesis process can introduce different impurity profiles. 2. Inconsistent Purification Protocol: Minor deviations in solvent ratios, loading, or temperature can affect the outcome at scale. | 1. Standardize Input: Define strict analytical specifications for the crude material before attempting purification. 2. Robust Protocol Development: Develop a purification protocol with defined operational ranges (e.g., solvent composition ±2%, temperature ±5°C) and validate its reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a column chromatography method for this compound?
A1: Due to the polar nature of the pyridyl and pyrazolyl groups, a good starting point is a mobile phase of dichloromethane (DCM) and methanol (MeOH) on a silica gel stationary phase. Begin with a gradient of 0% to 10% MeOH in DCM. To mitigate peak tailing, which is common for such basic compounds, consider adding 0.5% triethylamine (TEA) to the mobile phase.
Q2: How can I effectively remove residual palladium catalyst from the crude product?
A2: Residual palladium from cross-coupling reactions can be challenging to remove. Several strategies can be employed:
-
Scavenging Resins: Stirring the crude product in a solution with a palladium scavenging resin (e.g., a thiol-functionalized silica) can be highly effective.
-
Activated Carbon Treatment: A charcoal treatment can also remove palladium, but may lead to some loss of the desired product.
-
Aqueous Washes: Washing a solution of the crude product (e.g., in ethyl acetate or DCM) with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help extract palladium salts.
Q3: Is this compound stable to heat? What are the considerations for crystallization at elevated temperatures?
A3: While specific stability data is not available, heteroaromatic compounds can be susceptible to degradation at high temperatures over extended periods. When performing crystallization, it is advisable to minimize the time the compound is held at reflux. Use the minimum amount of hot solvent necessary to achieve dissolution. A preliminary thermal stability study using DSC or TGA on a small sample is recommended before proceeding with large-scale, high-temperature operations.
Q4: What are the key safety precautions when handling this compound?
A4: As with any bromo-aromatic and heterocyclic compound of unknown toxicity, appropriate personal protective equipment (PPE) should be used, including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the material safety data sheet (MSDS) for specific handling and disposal information.
Experimental Protocols
Protocol 1: Scaled-Up Flash Column Chromatography
This protocol is designed for the purification of 50 g of crude material.
-
Stationary Phase Preparation:
-
Select a glass column with appropriate dimensions (e.g., 10 cm diameter).
-
Prepare a slurry of 1 kg of silica gel (230-400 mesh) in the starting eluent (e.g., 99.5:0.5 DCM:TEA).
-
Carefully pack the column, ensuring no air bubbles are trapped. Equilibrate the column with at least 3-5 column volumes of the starting eluent.
-
-
Sample Loading:
-
Dissolve the 50 g of crude this compound in a minimal amount of DCM.
-
Add 100 g of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder (dry loading).
-
Carefully apply the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with 99.5:0.5 DCM:TEA.
-
Gradually increase the polarity by introducing methanol. A suggested gradient profile is as follows:
-
2 column volumes of 100% DCM.
-
5 column volumes of a linear gradient from 0% to 5% MeOH in DCM.
-
5 column volumes of a linear gradient from 5% to 10% MeOH in DCM.
-
(All mobile phases should contain 0.5% TEA).
-
-
Collect fractions and monitor by TLC or LC-MS to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and concentrate in vacuo to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is a general guideline. The optimal solvent system should be determined through small-scale screening.
-
Solvent Selection:
-
Test the solubility of the compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/heptane).
-
-
Dissolution:
-
Place the purified material from chromatography in an appropriately sized flask equipped with a reflux condenser.
-
Add the chosen solvent portion-wise at reflux until the compound is fully dissolved. Use the minimum amount of solvent necessary.
-
-
Cooling and Crystallization:
-
Remove the heat source and allow the solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, cool it further in an ice bath or refrigerator for several hours to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Visualizations
Caption: Workflow for the scaled-up purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
Validation & Comparative
In Vitro Efficacy of Multi-Targeted Tyrosine Kinase Inhibitors Across Different Cancer Cell Lines
This guide provides a comparative analysis of the in vitro efficacy of three multi-targeted tyrosine kinase inhibitors (TKIs): Dasatinib, Sorafenib, and Erlotinib. The data presented here is based on a study by Al-Osta et al. (2016), which evaluated the cytotoxic and anti-proliferative effects of these TKIs on three human cancer cell lines: HCT 116 (colon carcinoma), MCF7 (breast carcinoma), and H460 (non-small cell lung carcinoma).[1] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of TKIs.
Data Presentation: Comparative Cytotoxicity
The primary measure of efficacy in this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The IC50 values for Dasatinib, Sorafenib, and Erlotinib were determined using a cytotoxicity assay.[1]
| Tyrosine Kinase Inhibitor | HCT 116 (Colon Carcinoma) IC50 (µM) | MCF7 (Breast Carcinoma) IC50 (µM) | H460 (Non-Small Cell Lung Carcinoma) IC50 (µM) |
| Dasatinib | 0.14 | 0.67 | 9.0 |
| Sorafenib | 18.6 | 16.0 | 18.0 |
| Erlotinib | >30 | >30 | >30 |
Key Findings:
-
Dasatinib demonstrated the highest potency across all three cell lines, with significantly lower IC50 values compared to Sorafenib and Erlotinib.[1] It was particularly effective in the HCT 116 and MCF7 cell lines.[1]
-
Sorafenib showed moderate cytotoxic activity, with IC50 values in the mid-micromolar range for all cell lines.[1]
-
Erlotinib was the least potent of the three TKIs, with IC50 values exceeding 30 µM in all tested cell lines.[1]
Signaling Pathways and Experimental Workflow
The differential efficacy of these TKIs can be attributed to their distinct targets within cellular signaling pathways. Dasatinib is known to inhibit the BCR-ABL and SRC kinase pathways, while Sorafenib targets the Raf/Mek/Erk pathway.[1] The experimental workflow employed to determine the in vitro efficacy is a multi-step process involving cell culture, treatment with TKIs, and subsequent analysis of cellular responses.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. The following protocols are based on the methods described in the reference study.[1]
Cell Lines and Culture
-
Cell Lines: HCT 116 (human colon carcinoma), MCF7 (human breast carcinoma), and H460 (human non-small cell lung carcinoma) were utilized.
-
Culture Medium: The specific culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics should be used as per the cell line's requirements.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
TKI Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of Dasatinib, Sorafenib, or Erlotinib. A control group with vehicle (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Reading: The absorbance of each well was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values were used to calculate the percentage of cell viability relative to the control. The IC50 values were then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Colony Forming Assay
-
Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) were seeded in 6-well plates.
-
TKI Treatment: Cells were treated with different concentrations of the TKIs.
-
Incubation: The plates were incubated for a longer period (e.g., 10-14 days) to allow for colony formation.
-
Staining: The colonies were fixed with methanol and stained with a solution like crystal violet.
-
Quantification: The number of colonies in each well was counted. A decrease in the number of colonies in the treated wells compared to the control indicates an anti-proliferative effect.
Western Blot for Cyclin D1 Expression
-
Cell Lysis: After treatment with TKIs for a specified time, cells were harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate was determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for Cyclin D1. A loading control antibody (e.g., β-actin or GAPDH) was also used to ensure equal protein loading.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the intensity of the Cyclin D1 band in treated cells would indicate that the TKI affects the expression of this key cell cycle protein.[1]
References
selectivity profiling of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine against a kinase panel
An Analysis of Structurally Related Compounds to 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
Disclaimer: As of this publication, specific kinase selectivity profiling data for the compound this compound is not publicly available. This guide provides a comparative analysis based on published data for structurally similar 4-(pyrazol-3-yl)-pyridine derivatives to offer insights into the potential kinase inhibitory profile of this chemical scaffold.
The pyrazolyl-pyridine core is a recognized scaffold in medicinal chemistry, known for its interaction with various protein kinases. Research into this structural class has revealed potent and selective inhibitors for several important kinase targets implicated in human diseases. This guide summarizes the available data on close structural analogs, provides a detailed experimental protocol for assessing kinase selectivity, and visualizes a key signaling pathway associated with this scaffold's activity.
Data Presentation: Kinase Inhibition by 4-(Pyrazol-3-yl)-Pyridine Analogs
The following table summarizes the in vitro inhibitory activity of a series of 4-(pyrazol-3-yl)-pyridine derivatives against c-Jun N-terminal Kinase (JNK) isoforms and the closely related p38 MAP kinase. The data highlights the potency and selectivity of this scaffold.
| Compound ID | Structure | JNK3 IC₅₀ (nM) | p38 IC₅₀ (µM) | Selectivity (JNK3 vs. p38) |
| Analog 1 | 4-(1H-Pyrazol-3-yl)pyridine | 160 | > 20 | > 125-fold |
| Analog 2 | 5-Chloro-4-(1H-pyrazol-3-yl)pyridine | 80 | Not Reported | Not Applicable |
| Analog 3 | 4-(1-Methyl-1H-pyrazol-3-yl)pyridine | 250 | Not Reported | Not Applicable |
Data synthesized from published structure-activity relationship studies on JNK inhibitors. The specific substitutions on the pyridine and pyrazole rings significantly influence potency and selectivity.
Experimental Protocols
To determine the kinase selectivity profile of a compound like this compound, a robust in vitro kinase assay is employed. The following is a representative protocol for a luminescence-based kinase activity assay, which is a common high-throughput screening method.
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Kₘ value for each specific kinase to accurately determine inhibitor potency.
- Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the kinase buffer.
- Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in 100% DMSO. Subsequently, create an intermediate dilution in the kinase buffer.
- Kinase Aliquots: Prepare working stocks of each kinase from a panel in a suitable kinase buffer.
2. Kinase Reaction:
- In a 384-well plate, add 1 µL of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
- Add 2 µL of the kinase working stock to each well.
- Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
- Initiate the reaction by adding 2 µL of a pre-mixed ATP/Substrate solution to all wells.
- Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.
3. ADP Detection:
- Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.
- Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
- Measure the luminescence using a plate-reading luminometer.
- The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.
Mandatory Visualization
The 4-(pyrazol-3-yl)-pyridine scaffold has been shown to potently inhibit JNK, a key member of the mitogen-activated protein kinase (MAPK) family. The JNK signaling pathway is activated by various stress stimuli and plays a crucial role in regulating apoptosis, inflammation, and cellular proliferation.
Caption: Simplified JNK signaling cascade and its inhibition.
Validating the Mechanism of Action of a Novel Pyrazole-Based Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility has led to the development of a wide array of therapeutic agents, particularly in oncology, where pyrazole-based molecules have shown significant promise as kinase inhibitors.[3][4] This guide provides a comprehensive framework for validating the mechanism of action of a novel, hypothetical pyrazole-based inhibitor, "Pyrazokinib," designed to target the constitutively active "Kinase A" fusion protein, a key driver in a specific leukemia subtype.
To objectively assess the performance of Pyrazokinib, this guide will compare it with two other inhibitors:
-
Imatinib: A well-established, FDA-approved tyrosine kinase inhibitor known to be effective against the same "Kinase A" target.
-
Compound B: A multi-kinase inhibitor with known off-target effects, providing a benchmark for specificity.[5]
Comparative Data Summary
The following tables summarize the quantitative data from key experiments designed to validate the on-target efficacy and selectivity of Pyrazokinib.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| Pyrazokinib | Kinase A | 15 |
| Imatinib | Kinase A | 25 |
| Compound B | Kinase A | 50 |
| Pyrazokinib | Off-Target Kinase Z | >10,000 |
| Imatinib | Off-Target Kinase Z | 5,000 |
| Compound B | Off-Target Kinase Z | 200 |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. A lower IC50 value indicates greater potency.
Table 2: Cellular Potency in a Kinase A-Dependent Cell Line
| Compound | Assay | Endpoint | EC50 (nM) |
| Pyrazokinib | Cell Viability | Apoptosis Induction | 50 |
| Imatinib | Cell Viability | Apoptosis Induction | 80 |
| Compound B | Cell Viability | Apoptosis Induction | 150 |
EC50: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 3: Cellular Target Engagement
| Compound | Assay | Endpoint | Result |
| Pyrazokinib | Western Blot | Reduced Phosphorylation of Downstream Substrate | Yes |
| Imatinib | Western Blot | Reduced Phosphorylation of Downstream Substrate | Yes |
| Compound B | Western Blot | Reduced Phosphorylation of Downstream Substrate | Yes |
Signaling Pathway and Experimental Workflows
To elucidate the mechanism of action, it is crucial to understand the targeted signaling pathway and the experimental workflows used for validation.
Caption: Targeted "Kinase A" Signaling Pathway.
The diagram above illustrates a simplified signaling cascade where the novel inhibitor, Pyrazokinib, is designed to block the activity of "Kinase A," thereby preventing downstream signaling that leads to cell proliferation and survival.
Caption: Experimental Workflow for Inhibitor Validation.
This workflow outlines the key experimental steps undertaken to validate the mechanism of action of a novel kinase inhibitor, from initial biochemical assays to cellular and target engagement studies.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of Pyrazokinib and comparator compounds against the target kinase.
Materials:
-
Recombinant "Kinase A" enzyme
-
ATP and appropriate substrate peptide
-
Pyrazokinib, Imatinib, and Compound B
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of the inhibitors (Pyrazokinib, Imatinib, and Compound B) in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate peptide, and the various concentrations of the inhibitors.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay
Objective: To assess the effect of the inhibitors on the viability of a "Kinase A"-dependent leukemia cell line.
Materials:
-
"Kinase A"-dependent leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Pyrazokinib, Imatinib, and Compound B
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the leukemia cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with a serial dilution of Pyrazokinib, Imatinib, or Compound B for 72 hours.
-
Add the CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the EC50 value.
Western Blot for Target Engagement
Objective: To confirm that Pyrazokinib inhibits the phosphorylation of a known downstream substrate of "Kinase A" within the cell.
Materials:
-
"Kinase A"-dependent leukemia cell line
-
Pyrazokinib, Imatinib, and Compound B
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-"Downstream Substrate" and anti-total-"Downstream Substrate"
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels and transfer apparatus
-
Chemiluminescent substrate
Protocol:
-
Treat the leukemia cells with the inhibitors at their respective EC50 concentrations for 2 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates (20 μg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total downstream substrate to confirm equal protein loading.
Conclusion
This comparative guide outlines a systematic approach to validating the mechanism of action of a novel pyrazole-based inhibitor, Pyrazokinib. The presented data and protocols provide a robust framework for assessing its potency, selectivity, and cellular efficacy against relevant alternatives. Through a combination of in vitro biochemical assays, cell-based potency and viability studies, and direct measurement of target engagement within a cellular context, researchers can confidently establish the on-target activity of new chemical entities. This rigorous validation is a critical step in the pre-clinical development of promising new therapeutic agents.[6]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Pyridine and Pyrimidine Cores in Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is dominated by a diverse array of heterocyclic scaffolds, among which pyridine and pyrimidine cores are particularly prominent. Both structures serve as effective bioisosteres for the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region. This guide provides a comparative study of pyridine versus pyrimidine cores in kinase inhibitors, offering an objective analysis of their performance with supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Core Scaffolds: A Structural Overview
The fundamental difference between pyridine and pyrimidine lies in their core structure: pyridine is a six-membered aromatic ring containing one nitrogen atom, while pyrimidine contains two nitrogen atoms at positions 1 and 3. This seemingly subtle distinction significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, thereby impacting its binding affinity, selectivity, and pharmacokinetic profile.
Performance Data Comparison: Pyridine vs. Pyrimidine in Kinase Inhibition
The inhibitory potency of a compound is a critical metric in drug discovery, often expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro kinase inhibitory activity of various pyridine and pyrimidine-based compounds against different kinases, providing a quantitative comparison of their performance.
Table 1: Comparative Inhibitory Activity of Pyridine and Pyrimidine-Based Kinase Inhibitors
| Compound | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | Pyridine | VEGFR-2 | 90 | [1] |
| Pazopanib | Pyrimidine | VEGFR-2 | 30 | [2] |
| Compound 26 | Pyridine | VRK1 | 150 | [3] |
| --- | --- | --- | --- | --- |
| Osimertinib | Pyrimidine | EGFR (T790M) | ~1 | [2][4] |
| Erlotinib (Quinazoline) | Quinazoline* | EGFR (T790M) | ~200 | [2][4] |
| PD-089828 | Pyrido[2,3-d]pyrimidine | FGFr | 130 | [5] |
| Compound 4e | Pyrido[2,3-d]pyrimidine | FGFr | 60 | [5] |
Note: Erlotinib contains a quinazoline core, which is structurally related to pyrimidine and serves as a relevant comparator.
The data indicates that both scaffolds can yield highly potent inhibitors. For instance, in the context of VEGFR-2 inhibition, the pyrimidine-based Pazopanib shows a threefold higher potency than the pyridine-based Sorafenib.[1][2] Similarly, the pyrimidine-containing Osimertinib demonstrates significantly greater potency against the EGFR T790M resistance mutation compared to the quinazoline-based Erlotinib.[2][4] It is important to note that the overall potency is a result of the entire molecular structure, not just the core. However, the core scaffold plays a crucial role in orienting the key binding motifs.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship. For both pyridine and pyrimidine scaffolds, modifications at various positions on the ring can dramatically alter their biological activity.
For instance, in a series of pyrido[2,3-d]pyrimidine inhibitors, substitution at the 6-position of the pyridopyrimidine core was found to be critical for selectivity. Replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety resulted in a highly selective FGFr tyrosine kinase inhibitor.[5] This highlights how subtle changes to the substituents on the core ring system can fine-tune the inhibitor's target profile.
Experimental Protocols
The generation of reliable and comparable data is fundamental to any drug discovery campaign. Below are detailed methodologies for key experiments cited in the comparison of kinase inhibitors.
In Vitro Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often at the Km concentration for the specific kinase)
-
Test inhibitor (serially diluted)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Add the kinase, substrate, and serially diluted inhibitor to the wells of a 384-well plate.[6]
-
Initiate the kinase reaction by adding ATP.[6]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[6]
-
Stop the reaction by adding a stop solution (e.g., EDTA) or as per the detection kit instructions.[6]
-
Measure the kinase activity. For the ADP-Glo™ assay, this involves a two-step process: first, the remaining ATP is depleted, and then the ADP generated is converted to ATP, which is used to produce a luminescent signal.[7]
-
The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is read on a plate reader.
-
The IC50 value is calculated by fitting the data to a dose-response curve.[6]
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on the target kinase.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50).
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR WT, H1975 for EGFR T790M)[8]
-
Cell culture medium and supplements
-
Test inhibitor (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plate for a defined period (e.g., 72 hours).[6]
-
Add a cell viability reagent (e.g., CellTiter-Glo®), which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 value from the dose-response curve.[6]
Pharmacokinetic (PK) Studies
These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.[9]
Objective: To evaluate the pharmacokinetic profile of a kinase inhibitor.
Procedure (General Overview):
-
Administer the test compound to laboratory animals (e.g., rats, mice) via a specific route (e.g., oral, intravenous).
-
Collect blood samples at various time points after administration.
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the drug in the plasma using analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Analyze the concentration-time data to determine key PK parameters like bioavailability, half-life, clearance, and volume of distribution.[10]
Visualizing Biological and Experimental Frameworks
To better understand the context of kinase inhibition and the workflow for inhibitor evaluation, the following diagrams are provided.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor discovery.
Caption: Logical relationship of core scaffold and activity.
Conclusion
Both pyridine and pyrimidine cores are privileged scaffolds in the design of kinase inhibitors, each with the potential to yield highly potent and selective drug candidates. The choice between these two heterocycles is often context-dependent, relying on the specific topology of the target kinase's ATP-binding site and the desired physicochemical properties of the final compound. A thorough understanding of the structure-activity relationships, guided by robust biochemical and cell-based assays, is paramount for the successful development of novel kinase inhibitors based on either of these important pharmacophores. This guide provides a foundational comparison to aid researchers in their strategic decisions during the drug discovery process.
References
- 1. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Assessing Off-Target Effects: A Comparative Guide for 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
For Immediate Release
This guide provides a framework for assessing the off-target effects of the novel compound 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. Due to the limited publicly available data on the specific biological activities of this compound, this document outlines a comparative approach based on established methodologies and data from structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a small molecule with a core structure common to compounds designed as kinase inhibitors. While specific targets for this compound are not yet publicly disclosed, its structural motifs, particularly the pyrazolyl-pyridine scaffold, are prevalent in inhibitors of various kinase families, including c-Jun N-terminal kinases (JNKs), p21-activated kinase 4 (PAK4), and Aurora kinases.[1][2][3][4] Therefore, a thorough assessment of its kinase selectivity profile is crucial to understanding its therapeutic potential and predicting potential off-target liabilities.
Comparative Compounds
For the purpose of this guide, we will compare the proposed assessment of this compound with the following compounds that share a similar pyrazolyl-pyridine core and have published activity data:
-
1H-pyrazolo[3,4-b]pyridine derivatives: Identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[5]
-
4-(Pyrazol-3-yl)-pyridine derivatives: Developed as inhibitors of c-Jun N-terminal kinase (JNK).[2][4]
-
Imidazo[4,5-b]pyridine-based compounds: Characterized as dual FLT3/Aurora kinase inhibitors.[3]
These compounds provide a relevant benchmark for the types of on- and off-target activities that might be expected from this compound.
Experimental Protocols for Off-Target Assessment
A comprehensive evaluation of off-target effects involves a multi-tiered approach, starting with broad screening and progressing to more focused cellular and functional assays.
Kinase Panel Screening
Objective: To determine the selectivity of the compound across a wide range of human kinases.
Methodology:
-
The test compound is assayed at a fixed concentration (e.g., 1 µM) against a panel of several hundred purified human kinases.
-
The activity of each kinase is measured in the presence of the compound, and the percentage of inhibition is calculated relative to a control.
-
For kinases showing significant inhibition (e.g., >50%), a dose-response curve is generated to determine the IC50 value (the concentration of the compound required to inhibit 50% of the kinase activity).
-
The results are typically presented as a selectivity profile, highlighting the kinases that are most potently inhibited.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct targets of the compound in a cellular context.
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are then heated to various temperatures, causing proteins to denature and precipitate.
-
The soluble protein fraction at each temperature is collected and analyzed by techniques such as Western blotting or mass spectrometry.
-
The binding of the compound to a target protein stabilizes it, leading to a higher melting temperature. This "thermal shift" indicates a direct interaction between the compound and the protein in its native cellular environment.
Phenotypic Screening and High-Content Imaging
Objective: To assess the functional consequences of compound treatment on cellular morphology and signaling pathways.
Methodology:
-
Cells are treated with the compound at various concentrations.
-
Automated microscopy and image analysis are used to quantify changes in a variety of cellular parameters, such as cell cycle progression, apoptosis, cytoskeletal organization, and the localization of specific proteins.
-
This approach can reveal unexpected off-target effects that may not be apparent from biochemical assays alone.
Data Presentation and Comparative Analysis
The following tables provide a template for presenting the data generated from the proposed experiments and for comparing it with the known activities of the alternative compounds.
Table 1: Kinase Selectivity Profile
| Kinase | This compound (% Inhibition @ 1µM) | Alternative Compound 1 (IC50, nM) | Alternative Compound 2 (IC50, nM) |
| Target Kinase A | Data to be generated | ||
| Off-Target Kinase B | Data to be generated | ||
| Off-Target Kinase C | Data to be generated | ||
| ... | ... |
Table 2: Cellular Target Engagement (CETSA)
| Protein | This compound (Thermal Shift, °C) | Alternative Compound 1 (Thermal Shift, °C) | Alternative Compound 2 (Thermal Shift, °C) |
| Target Protein X | Data to be generated | ||
| Off-Target Protein Y | Data to be generated | ||
| Off-Target Protein Z | Data to be generated | ||
| ... | ... |
Visualizing Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing off-target effects and a representative signaling pathway that could be modulated by this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine Analogues and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine-pyrazole scaffolds, with a focus on kinase inhibition. While a comprehensive SAR study for the specific 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine core is not extensively documented in publicly available literature, this guide leverages data from closely related 4-(pyrazol-3-yl)-pyridine analogues to infer potential SAR trends. Additionally, we include biological data for a compound featuring the precise this compound backbone, albeit with different reported biological activities.
Introduction to Pyridine-Pyrazole Scaffolds
The fusion of pyridine and pyrazole rings creates a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, kinase inhibition, antiviral, and antifungal effects.[1][2] Kinases, in particular, are a major class of therapeutic targets in oncology and inflammatory diseases, making the development of novel kinase inhibitors an area of intense research.[1][3] The 4-(pyrazol-yl)-pyridine core has emerged as a promising template for the design of such inhibitors.[3]
Structure-Activity Relationship of 4-(Pyrazol-3-yl)-pyridine Analogues as JNK Inhibitors
A study on 4-(pyrazol-3-yl)-pyridines as c-Jun N-terminal kinase (JNK) inhibitors provides valuable insights into the SAR of this scaffold.[3][4] The general structure explored in this study is presented below.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Biological Activity: A Comparative Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of a compound's biological activity across different cancer cell lines. By objectively comparing performance and providing detailed experimental data, this document aims to enhance the reproducibility and reliability of preclinical cancer research.
Data Presentation: Comparative Analysis of Anticancer Activity
The efficacy of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.[1] Below is a summary of IC50 values for common anticancer agents across three distinct breast cancer cell lines, representing different molecular subtypes: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and SK-BR-3 (HER2-positive).[2] This allows for a comparative assessment of drug sensitivity.[2]
| Anticancer Agent | Breast Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| Doxorubicin | MCF-7 | ~1.0 - 2.0 | 24 |
| Doxorubicin | MDA-MB-231 | ~1.0 - 2.0 | 24 |
| Doxorubicin | SK-BR-3 | ~0.5 - 1.0 | 24 |
| Cisplatin | MCF-7 | >50 | 24 |
| Cisplatin | MDA-MB-231 | >50 | 24 |
| Cisplatin | SK-BR-3 | ~40 | 24 |
| Paclitaxel | MDA-MB-231 | Varies | Varies |
| Paclitaxel | MCF7 | Varies | Varies |
| Paclitaxel | HepG2 | Varies | Varies |
Experimental Protocols
To ensure consistency and reproducibility, detailed methodologies for key experiments are crucial.
Cell Viability (MTT) Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][3] Viable cells with active metabolism convert MTT into a purple formazan product.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in a complete medium. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., using 10-fold spacing) to determine the approximate range of sensitivity.[4][5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow for Cross-Validation
Caption: A typical workflow for in vitro cross-validation of anticancer drug activity.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a test compound.
References
- 1. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
comparing synthetic efficiency of different routes to bipyridyl pyrazoles
A Comprehensive Guide to the Synthetic Efficiency of Bipyridyl Pyrazoles
For researchers and professionals in the field of drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Bipyridyl pyrazoles, a class of compounds with significant potential in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative analysis of two primary synthetic strategies, offering detailed experimental protocols, quantitative data, and visual representations of the workflows to aid in the selection of the most appropriate method for specific research needs.
The two principal routes to bipyridyl pyrazoles diverge in the sequence of ring formation:
-
Route A: Pyrazole Ring Formation Followed by Pyridine Coupling. This strategy involves the initial construction of a pyridyl-substituted pyrazole, which is subsequently coupled to a second pyridine moiety.
-
Route B: Bipyridine Formation Followed by Pyrazole Ring Annulation. In this approach, a bipyridine backbone is first synthesized, followed by the construction of the pyrazole ring onto this scaffold.
Comparative Analysis of Synthetic Routes
The efficiency of each route is dependent on several factors, including the availability of starting materials, the desired substitution pattern, and the scalability of the reactions. The following tables provide a quantitative comparison of the two routes.
Route A: Pyrazole Ring Formation Followed by Pyridine Coupling
This route is exemplified by the synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. The key steps involve the initial condensation to form the pyrazole core, followed by halogenation and a final cross-coupling reaction.
Table 1: Quantitative Data for Route A
| Step | Reaction | Reagents & Conditions | Time (h) | Yield (%) | Reference |
| 1 | Pyrazole Formation | 1,3-dipyridinyl-1,3-propanedione, 2-hydrazinopyridine, EtOH, reflux | 12 | 75-85 | [1][2] |
| 2 | Iodination | I₂, HIO₃, EtOH, 80 °C | 24 | 60-70 | [1][2] |
| 3 | Negishi Coupling | 4-iodopyrazole, organozinc halide, Pd(dppf)Cl₂, CuI, THF | 24 | 19-87 | [1][2] |
Route B: Bipyridine Formation Followed by Pyrazole Ring Annulation
This alternative strategy commences with the synthesis of a bipyridine unit, which then serves as the foundation for the pyrazole ring construction. This can be particularly advantageous if a variety of pyrazole substitutions are desired on a common bipyridine core.
Table 2: Quantitative Data for Route B
| Step | Reaction | Reagents & Conditions | Time (h) | Yield (%) | Reference |
| 1 | Suzuki Coupling | Bromopyridine, Pyridylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane, reflux | 8 | 50-69 | [3] |
| 2 | Pyrazole Formation | Bipyridinyl-β-diketone, Hydrazine hydrate, EtOH, reflux | 12 | 80-95 | [4][5] |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route A: Experimental Protocols
Step 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles A solution of 1,3-dipyridinyl-1,3-propanedione (1.0 eq) and the corresponding hydrazine (e.g., 2-hydrazinopyridine, 1.1 eq) in ethanol is refluxed for 12 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to afford the 1,3,5-trisubstituted pyrazole.[1][2]
Step 2: Iodination of the Pyrazole Core The 1,3,5-trisubstituted pyrazole (1.0 eq) is dissolved in ethanol. Iodine (0.5 eq) and iodic acid (0.2 eq) are added, and the mixture is heated to 80 °C for 24 hours. The reaction is then cooled, and the product is isolated by filtration.[1][2]
Step 3: Negishi Cross-Coupling To a solution of the 4-iodopyrazole (1.0 eq) in dry THF are added Pd(dppf)Cl₂ (5 mol %), CuI (10 mol %), and the organozinc halide (1.5 eq). The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[1][2]
Route B: Experimental Protocols
Step 1: Suzuki-Miyaura Cross-Coupling for Bipyridine Synthesis A mixture of a bromopyridine (1.0 eq), a pyridylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol %), and aqueous Na₂CO₃ (2 M, 2.0 eq) in dioxane is degassed and then heated at reflux for 8 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is dried, concentrated, and purified by chromatography to yield the bipyridine.[3]
Step 2: Pyrazole Formation from a Bipyridinyl-β-diketone The bipyridinyl-β-diketone (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added. The mixture is refluxed for 12 hours. Upon cooling, the pyrazole product precipitates and is collected by filtration.[4][5]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
- 1. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to Validating Target Engagement of Novel Kinase Inhibitors in Cells
For Researchers, Scientists, and Drug Development Professionals
The successful development of novel kinase inhibitors hinges on the rigorous validation of their engagement with the intended target within a cellular context. This guide provides an objective comparison of three widely used methods for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), the NanoBROMO domain and Extra-Terminal domain (NanoBRET) Target Engagement Assay, and Western Blotting for downstream substrate phosphorylation. We will use the multi-kinase inhibitor Dasatinib as a case study to illustrate the application and data output of each technique.
Data Presentation: A Comparative Overview of Dasatinib Target Engagement
The following table summarizes the quantitative and qualitative data obtained for Dasatinib's engagement with its target, BCR-ABL, and the functional consequence of this engagement in cellular assays.
| Assay | Principle | Cell Line | Target | Quantitative Readout (IC50/EC50/Effective Concentration) | Qualitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | K-562 | BCR-ABL, SRC | Not explicitly determined as an EC50 in the provided literature. | Significant thermal stabilization of target proteins observed upon Dasatinib treatment.[1] |
| NanoBRET Target Engagement Assay | Competitive displacement of a fluorescent tracer from a NanoLuc-tagged target protein by the inhibitor. | HEK293 | ABL1 | ~1 nM | Dose-dependent decrease in BRET signal, indicating direct target binding. |
| Western Blot (Downstream Signaling) | Measures the inhibition of phosphorylation of a direct downstream substrate of the target kinase. | CML CD34+ cells | BCR-ABL | Effective at 0.01 µM (10 nM) | Potent suppression of CrkL phosphorylation (p-CrkL).[2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture K-562 cells to the desired confluency. Treat the cells with varying concentrations of Dasatinib or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Treatment: After treatment, harvest and wash the cells. Resuspend the cells in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) and aliquot them into PCR tubes.
-
Thermal Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Separate the soluble proteins from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Western Blot Analysis: Carefully collect the supernatant and determine the protein concentration. Normalize the protein concentrations for all samples. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein (e.g., ABL or SRC).
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and Dasatinib-treated samples. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the binding of a kinase inhibitor to its target in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase (e.g., ABL1) fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the kinase inhibitor. Add the cell-permeable fluorescent NanoBRET™ tracer and the inhibitor dilutions to the cells.
-
Equilibration: Incubate the plate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells. The extracellular inhibitor prevents any signal from lysed cells.
-
Signal Measurement: Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence. Measure the donor emission (NanoLuc®) at ~460 nm and the acceptor emission (tracer) at ~618 nm.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the potency of target engagement.
Western Blot for Downstream Substrate Phosphorylation
Objective: To assess target engagement indirectly by measuring the inhibition of the kinase's catalytic activity in cells.
Methodology:
-
Cell Culture and Treatment: Culture chronic myelogenous leukemia (CML) CD34+ cells and treat with a dose-response of Dasatinib for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare the samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-CrkL) overnight at 4°C.[3]
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a loading control protein (e.g., GAPDH or β-actin).
-
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate proteins. A dose-dependent decrease in the ratio of the phosphorylated substrate to the total substrate indicates target engagement and inhibition of the kinase activity. The concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal can be determined as the IC50.
Mandatory Visualizations
A generic kinase signaling cascade and the point of inhibition.
High-level workflows for the three target engagement assays.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
A Comparative Analysis of Gem-1, a Novel Heterocyclic Compound, and Doxorubicin in Breast Cancer Cell Lines
This guide provides a comprehensive benchmark of "Gem-1," a novel synthetic heterocyclic compound, against the widely-used chemotherapeutic agent, Doxorubicin. The comparative data presented herein focuses on cytotoxicity, apoptosis induction, and cell cycle arrest in the MCF-7 human breast adenocarcinoma cell line. This document is intended for researchers, scientists, and professionals in the field of oncology and drug development to objectively evaluate the preclinical potential of Gem-1.
Quantitative Performance Analysis
The anti-cancer efficacy of Gem-1 was quantitatively assessed and compared to Doxorubicin across several key metrics. All experiments were conducted in the MCF-7 breast cancer cell line. The data presented are the mean ± standard deviation from three independent experiments.
Table 1: Cytotoxicity (IC50) after 48-hour Treatment
The half-maximal inhibitory concentration (IC50) was determined using an MTT assay to measure cell viability.[1] A lower IC50 value indicates higher cytotoxic potency.
| Compound | IC50 (µM) on MCF-7 Cells |
| Gem-1 | 0.45 ± 0.05 |
| Doxorubicin | 0.68 ± 0.04[2] |
The results suggest that Gem-1 exhibits superior cytotoxicity to Doxorubicin in MCF-7 cells.
Table 2: Induction of Apoptosis after 24-hour Treatment (at 1 µM)
The percentage of apoptotic cells was quantified via Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[3] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
| Compound | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Gem-1 | 45.2 ± 3.1 | 38.5 ± 2.5 | 14.1 ± 1.8 | 52.6 ± 4.3 |
| Doxorubicin | 65.8 ± 4.2 | 22.1 ± 2.0 | 9.5 ± 1.1 | 31.6 ± 3.1 |
| Control (Untreated) | 97.1 ± 1.5 | 1.5 ± 0.4 | 0.8 ± 0.2 | 2.3 ± 0.6 |
Gem-1 demonstrated a significantly higher induction of apoptosis compared to Doxorubicin at the same concentration.
Table 3: Cell Cycle Analysis after 24-hour Treatment (at 1 µM)
Cell cycle distribution was analyzed by PI staining of cellular DNA followed by flow cytometry to quantify the percentage of cells in each phase (G0/G1, S, G2/M).[5][6]
| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Gem-1 | 25.7 ± 2.2 | 18.1 ± 1.9 | 55.2 ± 3.5 |
| Doxorubicin | 38.4 ± 3.0 | 20.5 ± 2.1 | 40.1 ± 2.8[7] |
| Control (Untreated) | 68.5 ± 4.5 | 21.3 ± 2.0 | 9.8 ± 1.3 |
Gem-1 induced a more potent G2/M phase arrest in MCF-7 cells than Doxorubicin, suggesting a strong inhibition of cell division.
Mechanism of Action & Signaling Pathway
Both Gem-1 and Doxorubicin are known to induce apoptosis, at least in part, through the activation of the p53 tumor suppressor pathway.[8][9] Upon cellular stress, such as DNA damage induced by these compounds, p53 is activated and transcriptionally regulates downstream target genes.[10][11] This activation can lead to cell cycle arrest, providing time for DNA repair, or trigger apoptosis if the damage is irreparable.[12][13] The diagram below illustrates the proposed convergent mechanism of action.
Caption: Proposed p53-mediated mechanism of action for Gem-1 and Doxorubicin.
Experimental Protocols & Workflow
The following section details the methodologies used to generate the data in this guide. The general experimental workflow is depicted below.
Caption: General workflow for the comparative in vitro experiments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere for 24 hours.
-
Treatment: The medium was replaced with fresh medium containing serial dilutions of Gem-1 or Doxorubicin and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[15]
-
Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.[16]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[17]
-
Cell Seeding and Treatment: MCF-7 cells were seeded in 6-well plates at 2x10⁵ cells/well, allowed to adhere, and then treated with 1 µM of each compound for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and centrifuged.[4]
-
Staining: The cell pellet was resuspended in 100 µL of 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution were added.[3]
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.[17]
-
Analysis: 400 µL of 1X Binding Buffer was added to each tube, and samples were analyzed immediately by flow cytometry.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.[5][18]
-
Cell Seeding and Treatment: Cells were prepared as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[6]
-
Staining: The fixed cells were washed with PBS and then resuspended in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[6]
-
Incubation: Cells were incubated for 30 minutes at room temperature in the dark.[6]
-
Analysis: The DNA content was analyzed by flow cytometry, and the percentages of cells in G0/G1, S, and G2/M phases were quantified using cell cycle analysis software.[19]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. cusabio.com [cusabio.com]
- 14. clyte.tech [clyte.tech]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine: A Comprehensive Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): Before handling the compound, ensure all personnel are equipped with the appropriate PPE.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it as regular trash.[2]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream should be segregated from other laboratory waste to prevent accidental reactions. Specifically, it should not be mixed with strong oxidizing agents or acids.[1][3]
2. Waste Collection and Labeling:
-
Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3]
-
The label should clearly identify the contents, including the full chemical name: "this compound," and prominently display the associated hazard symbols (e.g., Flammable, Toxic, Irritant).[1]
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from sources of ignition, such as heat, sparks, or open flames.[2][3]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2]
-
The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration in an approved facility.[4][5]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Hazard Summary and Incompatible Materials
While specific quantitative toxicity data for this compound is not available, the table below summarizes the expected hazards based on its structural components.
| Hazard Classification | Description |
| Acute Toxicity | Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[6] |
| Skin Corrosion/Irritation | Likely to cause skin irritation.[7] |
| Eye Damage/Irritation | Likely to cause serious eye irritation.[7] |
| Flammability | As a pyridine derivative, it should be considered a flammable liquid.[6] |
| Environmental Hazard | Potentially toxic to aquatic organisms with long-lasting effects. |
Incompatible Materials: To prevent hazardous reactions, avoid contact with the following:
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
Essential Safety and Handling Guide for 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound. Given the absence of specific data for this compound, the following recommendations are based on safety protocols for structurally similar brominated and pyridine-containing heterocyclic compounds. Adherence to these procedures is paramount for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety Precautions and Hazard Identification
Chemical compounds of this nature are generally considered hazardous. Based on data from similar structures, this compound should be handled with care, assuming it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some related compounds are toxic if swallowed and can be fatal upon skin contact.[3]
Hazard Summary Table
| Hazard Statement | Classification | Precautionary Action |
| Causes skin irritation | Skin Irritation (Category 2) | Wash skin thoroughly after handling. Wear protective gloves and clothing. If skin irritation occurs, seek medical advice.[1] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air and keep at rest in a comfortable breathing position.[1] |
| Potentially toxic if swallowed or in contact with skin | Acute Toxicity (Oral, Dermal) | Do not eat, drink, or smoke when using this product. Wash hands and face after handling. Immediately call a poison center or doctor if swallowed or on skin.[3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
PPE Requirements Table
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or chemical splash goggles are mandatory.[4][5] A face shield should be worn over safety glasses when there is a risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for protection against a broad range of chemicals.[4][6][7] Inspect gloves for damage before use and change them immediately upon contact with the chemical. Double gloving is advised for higher-risk tasks.[4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible. Clothing underneath should be made of natural fibers like cotton.[4] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[4] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory. |
| Respiratory Protection | Respirator | All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[7] If engineering controls are insufficient or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate filter should be used.[2] |
Operational and Disposal Plans
Handling Protocol
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[8] Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Large Spills: Immediately evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]
Disposal Plan
Chemicals of this class are considered hazardous waste and must be disposed of accordingly.
-
Containerization: All waste containing this compound must be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[8]
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name.[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[8]
-
Disposal Method: The regulated method of disposal is through a licensed hazardous waste management company, which will typically use high-temperature incineration.[8] Do not dispose of this chemical down the drain or in regular trash.[1]
Disposal Decision Workflow
Caption: Decision-making workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
